4-Bromo-2,2-diphenylbutyric acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,2-diphenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO2/c17-12-11-16(15(18)19,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIYIIRFIODLLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCBr)(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20191181 | |
| Record name | 4-Bromo-2,2-diphenylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20191181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37742-98-6 | |
| Record name | α-(2-Bromoethyl)-α-phenylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37742-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2,2-diphenylbutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037742986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-2,2-diphenylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20191181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2,2-diphenylbutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.754 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BROMO-2,2-DIPHENYLBUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA0ATV0SQD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-2,2-diphenylbutyric acid: Chemical Properties and Synthetic Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-2,2-diphenylbutyric acid, a key intermediate in pharmaceutical synthesis. The document details its structural characteristics, physicochemical parameters, and spectral properties. Furthermore, it outlines a common synthetic route and discusses its significant role as a precursor in the development of pharmacologically active molecules, including its relationship to the peripherally acting opioid, Loperamide. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.
Chemical and Physical Properties
This compound is a carboxylic acid derivative characterized by a diphenyl moiety at the alpha position and a bromine atom at the terminal carbon of the butyric acid chain.[1] It typically appears as a white to off-white or beige crystalline solid.[1][2]
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 37742-98-6 | [3] |
| Molecular Formula | C₁₆H₁₅BrO₂ | [3] |
| Molecular Weight | 319.19 g/mol | [4] |
| Appearance | White to off-white/beige crystalline powder/solid | [1][2] |
| Melting Point | 127-131 °C (decomposes) | [5][6] |
| Boiling Point (Predicted) | 365.8 ± 21.0 °C | [6] |
| pKa (Predicted) | 4.28 ± 0.10 | [6] |
| LogP | 4.10 | [3] |
| Solubility | Sparingly soluble in water. Soluble in Chloroform, Methanol. | [1][6] |
Structural Information
| Identifier | Value | Reference |
| IUPAC Name | 4-bromo-2,2-diphenylbutanoic acid | [4] |
| SMILES | C1=CC=C(C=C1)C(CCBr)(C(=O)O)C2=CC=CC=C2 | [4] |
| InChI | InChI=1S/C16H15BrO2/c17-12-11-16(15(18)19,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,19) | [4] |
| InChIKey | GFIYIIRFIODLLU-UHFFFAOYSA-N | [3] |
Synthesis and Experimental Protocols
This compound is primarily a synthetic compound and is not found in nature.[1] Its synthesis is a multi-step process, with a common route involving the reaction of 2,2-diphenyl-γ-butyrolactone with a hydrogen bromide source.
General Synthetic Pathway
A frequently cited industrial synthesis method involves the following key transformations:
-
Formation of Diphenylacetonitrile: This is typically achieved through the condensation of an α-halobenzyl cyanide with benzene in the presence of a Lewis acid catalyst like anhydrous aluminum trichloride.
-
Alkylation to form 2,2-diphenyl-γ-butyrolactone: Diphenylacetonitrile is reacted with ethylene oxide in the presence of a strong base such as sodium amide to yield the lactone intermediate.
-
Ring Opening to this compound: The final step involves the ring-opening of 2,2-diphenyl-γ-butyrolactone using a solution of hydrogen bromide in acetic acid at room temperature.[6]
A logical workflow for this synthesis is depicted below:
Purification
Following the synthesis, purification of the final product is typically achieved through recrystallization or column chromatography to ensure high purity.[1]
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the analysis of this compound. The mobile phase typically consists of acetonitrile (MeCN), water, and an acid such as phosphoric acid. For applications compatible with mass spectrometry (MS), formic acid can be used as a substitute for phosphoric acid. This method is scalable and can be adapted for preparative separation to isolate impurities.[3]
Biological Significance and Applications
This compound serves as a crucial intermediate in the pharmaceutical industry. Its primary applications include:
-
Synthesis of GABA Analogs and Anticonvulsants: It is utilized in the development of molecules that modulate the activity of the neurotransmitter gamma-aminobutyric acid (GABA), which is important for treating neurological disorders.[1]
-
Loperamide Synthesis: It is a known impurity (Loperamide Impurity 13) and likely a precursor in the synthesis of Loperamide, a peripherally acting μ-opioid receptor agonist used for the treatment of diarrhea.[5]
Relationship to Loperamide and its Signaling Pathway
Given its role as a precursor and impurity of Loperamide, understanding the mechanism of action of Loperamide provides context for the biological relevance of this compound. Loperamide exerts its anti-diarrheal effects by acting as an agonist at the μ-opioid receptors located in the myenteric plexus of the large intestine.[7][8] This interaction initiates a signaling cascade that leads to a reduction in intestinal motility.
The signaling pathway of Loperamide is as follows:
-
Receptor Binding: Loperamide binds to the μ-opioid receptor, a G-protein coupled receptor (GPCR) of the Gi/o family.[1]
-
G-protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of the associated Gi/o protein. The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.[1]
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.[1]
-
Reduction in cAMP Levels: The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of cyclic AMP (cAMP).[1]
-
Decreased Neurotransmitter Release: Lower cAMP levels lead to a reduction in the release of excitatory neurotransmitters, such as acetylcholine and prostaglandins, from enteric neurons.[1][9]
-
Physiological Effect: The overall effect is a decrease in the tone of the longitudinal and circular smooth muscles of the intestinal wall, which increases the transit time of material in the intestine, allowing for greater absorption of water and electrolytes.[7][8]
Safety and Handling
This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable synthetic intermediate with well-defined chemical and physical properties. Its role in the synthesis of pharmaceuticals, particularly as a precursor to Loperamide and GABA analogs, underscores its importance in drug development. This technical guide provides essential information for researchers and scientists working with this compound, facilitating its effective and safe use in the laboratory and in the advancement of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Loperamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. This compound | C16H15BrO2 | CID 2756959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound|CAS 37742-98-6 [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. Loperamide - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Loperamide Hydrochloride? [synapse.patsnap.com]
- 9. droracle.ai [droracle.ai]
An In-depth Technical Guide to 4-Bromo-2,2-diphenylbutyric acid (CAS: 37742-98-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,2-diphenylbutyric acid, with the CAS number 37742-98-6, is a halogenated carboxylic acid derivative. It serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its structural features, including a butyric acid backbone, two phenyl groups, and a bromine atom, make it a versatile intermediate for creating more complex molecules. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in drug development and analysis.
Physicochemical Properties
This compound is a white to off-white crystalline powder.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 37742-98-6 | [1] |
| Molecular Formula | C₁₆H₁₅BrO₂ | [1] |
| Molecular Weight | 319.19 g/mol | [1] |
| Melting Point | 131 °C (decomposes) | [2] |
| Boiling Point | 365.8 ± 21.0 °C (Predicted) | [2] |
| Density | 1.406 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Practically insoluble in water; slightly soluble in common organic solvents like chloroform and methanol. | [2][3] |
| pKa | 4.28 ± 0.10 (Predicted) | [2] |
| LogP | 2.7-2.8 at 20℃ and pH 2-7 | [2] |
Synthesis and Purification
The synthesis of this compound can be achieved through a multi-step process. A common route involves the reaction of 2,2-diphenyl-γ-butyrolactone with a hydrogen bromide acetic acid solution at room temperature.[3] An alternative method is the bromination of 2,2-diphenylbutyric acid using a brominating agent like N-bromosuccinimide (NBS) under radical conditions.[3]
Experimental Protocol: Synthesis from 2,2-diphenyl-γ-butyrolactone
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagents: Add 2,2-diphenyl-γ-butyrolactone to the flask.
-
Reaction: Slowly add a solution of hydrogen bromide in acetic acid to the flask while stirring.
-
Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction mixture by pouring it into ice-water.
-
Extraction: Extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[3]
Applications in Drug Development and Research
The primary application of this compound is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Intermediate in Loperamide Synthesis
This compound is a known impurity and a starting material in the synthesis of Loperamide, an anti-diarrheal agent.[1][4] It is referred to as "Loperamide Impurity 12".[1] Its presence in the final drug product is a critical quality attribute that needs to be monitored.
Precursor to GABA Analogs and Anticonvulsants
This compound has been utilized in the development of Gamma-Aminobutyric Acid (GABA) analogs and potential anticonvulsant drugs.[3] The butyric acid scaffold and the bromine atom allow for chemical modifications to generate molecules that can interact with GABA receptors or related targets in the central nervous system. However, specific biological activity data for this compound itself is not extensively documented in publicly available literature.
Biological Activity and Mechanism of Action
Currently, there is a lack of specific studies detailing the biological activities and mechanism of action of this compound. Its utility is primarily defined by its role as a synthetic intermediate. Derivatives of this compound have been explored for potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities, where the bromine substitution plays a key role.[1] The diphenyl moiety contributes to the lipophilicity of the molecule, which can influence its ability to cross cell membranes.[1]
Experimental Protocols: Analytical Methods
As a known impurity of Loperamide, the accurate and precise quantification of this compound is crucial for quality control in the pharmaceutical industry. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.
HPLC Method for Impurity Profiling of Loperamide
The following is a general protocol for the analysis of Loperamide and its impurities, which can be adapted for the specific quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition and pH should be optimized for the best separation.[3]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance maximum of the analytes.
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol). Prepare working standards by diluting the stock solution with the mobile phase.
-
Sample Solution: Dissolve the Loperamide drug substance or product in a suitable solvent, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter before injection.
-
-
Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. The concentration of this compound in the sample is determined by comparing its peak area with that of the standard.
Safety and Handling
This compound should be handled with care in a laboratory setting. It may cause irritation to the eyes, skin, and respiratory tract.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable chemical intermediate with significant applications in the pharmaceutical industry, most notably as a precursor and impurity in the synthesis of Loperamide. While its direct biological activities are not well-characterized, its chemical properties make it a versatile tool for organic synthesis. The analytical methods for its detection and quantification are essential for ensuring the quality and safety of pharmaceutical products. Further research into the biological effects of this compound and its derivatives could potentially unveil new therapeutic applications.
References
An In-depth Technical Guide to 4-Bromo-2,2-diphenylbutyric Acid
This technical guide provides a comprehensive overview of 4-Bromo-2,2-diphenylbutyric acid, a key intermediate in organic synthesis, particularly for pharmaceutical applications. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Molecular Information
This compound is an organohalogen and a carboxylic acid derivative.[1] At room temperature, it typically appears as a white to off-white or beige crystalline solid.[1][2][3] It is sparingly soluble in water but shows solubility in organic solvents like chloroform and methanol.[1][4]
Physicochemical and Pharmacokinetic Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₅BrO₂ | [1][2][5][6][7][8] |
| Molecular Weight | 319.19 g/mol | [1][3][5][8] |
| CAS Number | 37742-98-6 | [1][2][5] |
| Melting Point | 127-131 °C (decomposes) | [3][4] |
| Boiling Point (Predicted) | 365.8 ± 21.0 °C | [4] |
| Density (Predicted) | 1.406 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 4.28 ± 0.10 | [1][4] |
| LogP | 2.7 - 4.1 | [4][7] |
| Appearance | Beige to white crystalline powder | [1][2][3] |
| Solubility | Slightly soluble in common organic solvents, practically insoluble in water. Soluble in Chloroform and Methanol. | [1][4] |
| Storage Conditions | Refrigerator (2-8°C), cool and dry place. | [2][4] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.
Synthesis of this compound
One common laboratory-scale synthesis involves the radical bromination of 2,2-diphenylbutyric acid.[1]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2-diphenylbutyric acid in a suitable inert solvent (e.g., carbon tetrachloride).
-
Addition of Reagents: Add N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as benzoyl peroxide.
-
Reaction Conditions: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel to yield pure this compound.[1]
High-Performance Liquid Chromatography (HPLC) Analysis
An established method for the analysis of this compound utilizes reverse-phase HPLC.[7]
Protocol:
-
Column: Newcrom R1 reverse-phase column.[7]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[7]
-
Detection: UV detection at a suitable wavelength.
-
Application: This method is scalable and can be used for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies.[7]
Role in Pharmaceutical Research and Development
This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.
It is a known intermediate in the development of GABA (gamma-aminobutyric acid) analogs and anticonvulsant drugs.[1] Furthermore, it is identified as "Loperamide Impurity 12," making it an essential reference standard for the quality control of this pharmaceutical ingredient.[3] Research has also explored derivatives of this compound for their potential anti-inflammatory, antimicrobial, and anticancer activities.[3]
Visualizing Synthesis and Application
The following diagrams illustrate the synthesis workflow and the role of this compound in the drug discovery process.
Caption: Synthesis workflow for this compound.
Caption: Role of this compound in drug discovery.
References
- 1. Page loading... [guidechem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound|CAS 37742-98-6 [benchchem.com]
- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound | C16H15BrO2 | CID 2756959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. scbt.com [scbt.com]
Elucidating the Structure of 4-Bromo-2,2-diphenylbutyric acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of 4-Bromo-2,2-diphenylbutyric acid, a key intermediate in pharmaceutical synthesis. This document details the analytical techniques and experimental protocols used to confirm the molecular structure of this compound, presenting quantitative data in accessible formats and visualizing key workflows.
Chemical Identity and Properties
This compound is a halogenated carboxylic acid with the following key identifiers and physicochemical properties.
| Property | Value |
| IUPAC Name | 4-bromo-2,2-diphenylbutanoic acid |
| CAS Number | 37742-98-6 |
| Molecular Formula | C₁₆H₁₅BrO₂ |
| Molecular Weight | 319.19 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 131 °C (decomposes)[1] |
| Solubility | Sparingly soluble in water |
Synthesis of this compound
The primary synthetic route to this compound involves the radical bromination of 2,2-diphenylbutyric acid. A detailed experimental protocol is outlined below.
Experimental Protocol: Synthesis
Materials:
-
2,2-diphenylbutyric acid
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (or other radical initiator)
-
Carbon tetrachloride (or a suitable alternative solvent)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2-diphenylbutyric acid in carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with a 5% sodium bicarbonate solution to remove any unreacted starting material and acidic byproducts.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate to afford pure this compound.
Synthesis Workflow:
Caption: Synthesis of this compound.
Spectroscopic Structure Elucidation
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
The proton NMR spectrum is predicted to show distinct signals for the aromatic protons and the aliphatic chain protons.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 10.0 - 12.0 | Singlet (broad) | 1H | -COOH |
| 7.20 - 7.40 | Multiplet | 10H | Aromatic protons |
| 3.40 - 3.60 | Triplet | 2H | -CH₂-Br |
| 2.80 - 3.00 | Triplet | 2H | -C(Ph)₂-CH₂- |
The carbon NMR spectrum will confirm the number of unique carbon environments within the molecule.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (ppm) | Assignment |
| 178 - 182 | -COOH |
| 140 - 142 | Quaternary Ar-C |
| 128 - 130 | Ar-CH |
| 126 - 128 | Ar-CH |
| 55 - 60 | -C(Ph)₂- |
| 38 - 42 | -C(Ph)₂-CH₂- |
| 30 - 34 | -CH₂-Br |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Experimental Protocol: IR Spectroscopy
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer
-
Sample Preparation: KBr pellet or as a thin film from a solution.
-
Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| 3000-3100 | Medium | C-H stretch (Aromatic) |
| 2850-3000 | Medium | C-H stretch (Aliphatic) |
| 1700-1725 | Strong | C=O stretch (Carboxylic acid) |
| 1400-1600 | Medium | C=C stretch (Aromatic ring) |
| 600-800 | Strong | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol: Mass Spectrometry
-
Ionization Technique: Electron Impact (EI) or Electrospray Ionization (ESI).
-
Analyzer: Quadrupole or Time-of-Flight (TOF).
Expected Mass Spectrum Data (EI):
| m/z | Relative Intensity (%) | Assignment |
| 318/320 | Moderate | [M]⁺ (Molecular ion peak, bromine isotopes) |
| 239 | High | [M - Br]⁺ |
| 165 | High | [Ph₂CH]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Structure Elucidation Workflow:
Caption: Workflow for the structure elucidation of the compound.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of this compound and for monitoring reaction progress.
Experimental Protocol: HPLC Analysis
A reverse-phase HPLC method is typically employed for the analysis of this compound.[2][3]
-
Column: C18 reverse-phase column (e.g., Newcrom R1), 5 µm particle size, 4.6 x 150 mm.[2]
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid).[2][3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
Logical Relationship for Method Development:
Caption: Logical steps in HPLC method development.
This guide provides a foundational understanding of the synthesis and comprehensive structural analysis of this compound, offering valuable protocols and data for researchers in the field.
References
Solubility Profile of 4-Bromo-2,2-diphenylbutyric Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2,2-diphenylbutyric acid, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a standardized experimental protocol for researchers to determine precise solubility values in their laboratories.
Core Concepts in Solubility
The solubility of a compound is a critical physicochemical parameter that influences its bioavailability, formulation, and reaction kinetics. It is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. For this compound, its large non-polar diphenyl group and the polar carboxylic acid and bromo functionalities result in a nuanced solubility profile.
Qualitative Solubility Data
Available data indicates that this compound is generally characterized by low solubility in aqueous solutions and slight to moderate solubility in common organic solvents. The following table summarizes the qualitative solubility information gathered from various chemical suppliers and databases.
| Solvent | IUPAC Name | Solubility Description | Citation |
| Water | Water | Practically Insoluble | [1] |
| Chloroform | Trichloromethane | Soluble | [2][3] |
| Methanol | Methanol | Soluble | [2][3] |
| General Organic Solvents | - | Slightly Soluble | [1] |
Note: The term "soluble" in this context is based on information from chemical suppliers and lacks specific quantitative values. Researchers should determine the quantitative solubility for their specific applications and conditions.
Experimental Protocol for Solubility Determination
The following is a standard protocol for the gravimetric determination of the solubility of this compound in an organic solvent of interest. This method is reliable and can be readily implemented in a standard laboratory setting.
Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated analytical balance
-
Vials with airtight caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Evaporating dish or pre-weighed vial
-
Oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of the solid should be visible at the bottom of the vial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or vial to remove any undissolved solid particles. Record the exact volume of the filtered solution.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporating dish or vial containing the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Once all the solvent has evaporated, allow the dish or vial to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the dish or vial containing the dried solute on a calibrated analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish or vial from the final weight.
-
The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L), using the following formulas:
-
Solubility (g/L) = Mass of solute (g) / Volume of solvent (L)
-
Solubility (mol/L) = (Mass of solute (g) / Molar mass of solute ( g/mol )) / Volume of solvent (L)
-
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for Gravimetric Solubility Determination.
Conclusion
References
Unveiling the Therapeutic Potential of 4-Bromo-2,2-diphenylbutyric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Bromo-2,2-diphenylbutyric acid is a synthetic organobromine compound with a core structure featuring a diphenyl moiety attached to a butyric acid backbone. While primarily recognized as a key intermediate in the synthesis of various pharmaceutical agents and as a known impurity of the anti-diarrheal drug Loperamide (Loperamide Impurity 12), the inherent biological activities of this molecule and its derivatives are of growing interest to the scientific community.[1] This technical guide provides an in-depth exploration of the potential biological activities of this compound, drawing upon data from structurally related compounds to infer its pharmacological profile. The guide encompasses quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways to facilitate further research and drug development efforts.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₅BrO₂ |
| Molecular Weight | 319.19 g/mol |
| CAS Number | 37742-98-6 |
| Appearance | White to off-white crystalline powder |
| Solubility | Sparingly soluble in water, soluble in organic solvents like chloroform and methanol. |
| Melting Point | Approximately 127-131 °C |
Potential Biological Activities and Mechanisms of Action
Direct biological activity data for this compound is not extensively documented in publicly available literature. However, by examining its structural relationship to Loperamide and other diphenylbutylamine derivatives, we can infer its potential to interact with several key biological targets. The diphenyl moiety is a significant feature that contributes to the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and interact with biological targets.[1]
Opioid Receptor Modulation
Structural Analogy to Loperamide: this compound shares the diphenylbutyric acid scaffold with Loperamide, a potent peripherally acting μ-opioid receptor agonist. This structural similarity suggests that this compound could exhibit affinity for opioid receptors.
Quantitative Data for Loperamide:
| Ligand | Receptor Subtype | Binding Affinity (Ki) |
| Loperamide | μ-opioid | 3 nM |
| Loperamide | δ-opioid | 48 nM |
| Loperamide | κ-opioid | 1156 nM |
Data from studies on cloned human opioid receptors.
This high affinity and selectivity for the μ-opioid receptor is central to Loperamide's anti-diarrheal effects. It is plausible that this compound may act as a modulator of opioid receptors, although its specific agonist or antagonist activity and its affinity profile would require experimental validation.
Signaling Pathway:
Caption: Loperamide's mechanism of action via the μ-opioid receptor.
Central Nervous System (CNS) Activity
The diphenylbutyl moiety is also a common feature in a class of antipsychotic drugs known as diphenylbutylpiperidines, which are potent antagonists of the dopamine D2 receptor. This suggests a potential for this compound or its derivatives to exhibit CNS activity.
Quantitative Data for Diphenylbutylpiperidine Antipsychotics:
| Compound | Receptor | Binding Affinity (Ki) |
| Haloperidol | Dopamine D2 | 0.5 - 2.5 nM |
| Pimozide | Dopamine D2 | 0.3 - 1.5 nM |
| Fluspirilene | Dopamine D2 | 0.1 - 0.5 nM |
Note: These are representative values and can vary based on experimental conditions.
The affinity of these compounds for the D2 receptor is a key determinant of their antipsychotic efficacy. The lipophilic nature of the diphenyl groups facilitates crossing the blood-brain barrier.
Signaling Pathway:
Caption: Antagonism of the dopamine D2 receptor by diphenylbutylpiperidines.
Potential Anti-inflammatory, Antimicrobial, and Anticancer Activities
While specific data for this compound is lacking, research on its derivatives suggests potential in these therapeutic areas. The presence of the bromine atom and the diphenyl groups can contribute to these activities through various mechanisms.
Experimental Protocols
To facilitate the investigation of the potential biological activities of this compound, this section provides detailed methodologies for key experiments.
Opioid Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the μ, δ, and κ opioid receptors.
Methodology: Competitive Radioligand Binding Assay
-
Materials:
-
Cell membranes expressing the human μ, δ, or κ opioid receptor.
-
Radioligand: [³H]-DAMGO (for μ), [³H]-Naltrindole (for δ), or [³H]-U69,593 (for κ).
-
Test Compound: this compound.
-
Non-specific binding control: Naloxone (10 μM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound or naloxone.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) and then determine the Ki value using the Cheng-Prusoff equation.
-
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the potential cytotoxic effects of this compound on various cancer cell lines.
Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549).
-
Complete cell culture medium.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
In Vivo Anti-inflammatory Assay
Objective: To evaluate the potential anti-inflammatory activity of this compound.
Methodology: Carrageenan-Induced Paw Edema in Rodents
-
Animals: Wistar rats or Swiss albino mice.
-
Materials:
-
Carrageenan solution (1% in saline).
-
Test Compound: this compound.
-
Positive control: Indomethacin or Diclofenac.
-
Plethysmometer or calipers.
-
-
Procedure:
-
Administer this compound or the control drug to the animals (e.g., orally or intraperitoneally).
-
After a set time (e.g., 30-60 minutes), inject carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
-
Conclusion and Future Directions
This compound presents an intriguing scaffold for drug discovery. Based on the analysis of structurally related compounds, it holds potential for modulation of opioid and dopamine receptors, and may exhibit anti-inflammatory, antimicrobial, and anticancer properties. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of these potential biological activities. Future research should focus on the synthesis of a library of derivatives to establish clear structure-activity relationships, comprehensive in vitro and in vivo pharmacological profiling, and elucidation of the precise molecular mechanisms of action. Such studies will be crucial in unlocking the full therapeutic potential of this and related chemical entities.
References
An In-depth Technical Guide to the Physicochemical Characteristics of 4-Bromo-2,2-diphenylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physicochemical properties, synthesis protocols, and analytical methodologies for 4-Bromo-2,2-diphenylbutyric acid. This compound is a valuable intermediate in organic synthesis, particularly within pharmaceutical development, where it serves as a key building block and an important reference standard.[1][2]
Core Physicochemical Data
This compound is an organohalogen compound characterized by a butyric acid backbone with two phenyl substituents on the alpha carbon and a bromine atom on the terminal carbon.[3] At room temperature, it exists as a beige to white crystalline powder.[1][2][3]
The quantitative physicochemical properties of this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Source |
| IUPAC Name | 4-bromo-2,2-diphenylbutanoic acid | [2][4][5] |
| CAS Number | 37742-98-6 | [1][3][4][6][7] |
| Molecular Formula | C₁₆H₁₅BrO₂ | [3][4][5][6][8] |
| Molecular Weight | 319.19 g/mol | [3][4][6][8] |
| Appearance | Beige to white crystalline powder/solid | [1][3] |
| Melting Point | 127 °C - 131 °C (decomposes) | [2][5][7][9] |
| Boiling Point | 365.8 ± 21.0 °C (Predicted) | [7] |
| Density | 1.406 ± 0.06 g/cm³ (Predicted) | [7] |
| pKa | 4.28 ± 0.10 (Predicted) | [3][10] |
| LogP | 4.10 | [6] |
| Solubility | Practically insoluble in water; Soluble in Chloroform and Methanol.[3][7][10] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.
A common method for preparing this compound is through the radical bromination of its precursor, 2,2-diphenylbutyric acid.[3]
-
Materials:
-
2,2-diphenylbutyric acid
-
N-bromosuccinimide (NBS)
-
Radical initiator (e.g., benzoyl peroxide)
-
Inert solvent (e.g., carbon tetrachloride)
-
-
Procedure:
-
Dissolve 2,2-diphenylbutyric acid in an inert solvent within a reaction vessel equipped with a reflux condenser and a nitrogen inlet.
-
Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator to the solution.
-
Heat the reaction mixture to reflux under an inert atmosphere (nitrogen).
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove succinimide byproduct.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.[3]
-
An alternative industrial preparation involves a multi-step synthesis starting from benzyl derivatives.[3]
-
Materials:
-
Benzylacetonitrile
-
Bromine
-
Benzene
-
Anhydrous aluminum trichloride
-
Sodium amide
-
Ethylene oxide
-
Hydrogen bromide in acetic acid solution
-
-
Procedure:
-
Step 1: Brominate benzylacetonitrile with bromine to produce α-bromobenzeneacetonitrile.
-
Step 2: Condense the resulting α-bromobenzeneacetonitrile with benzene in the presence of anhydrous aluminum trichloride (Friedel-Crafts alkylation) to obtain diphenylacetonitrile.
-
Step 3: React diphenylacetonitrile with ethylene oxide under the action of sodium amide to produce 2,2-diphenyl-γ-butyrolactone.
-
Step 4: Treat the lactone with a hydrogen bromide acetic acid solution at room temperature to open the ring and form the final product, this compound.[3]
-
The purity and concentration of this compound can be determined using reverse-phase HPLC.[6]
-
Column: Newcrom R1 reverse-phase column.[6]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier like phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[6]
-
Detection: UV detection at an appropriate wavelength.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare the sample solution by dissolving the test substance in the mobile phase.
-
Set the HPLC system with the specified column and mobile phase conditions.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the retention time and peak area, thereby assessing the purity or concentration of the analyte. This method is scalable for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies.[6]
-
Visualization of Synthesis Workflow
The following diagram illustrates the logical flow of the multi-step synthesis protocol for this compound.
Caption: Multi-step synthesis workflow for this compound.
Applications and Safety
-
Applications: this compound is primarily used as an intermediate in organic synthesis for the preparation of more complex, biologically active molecules.[1][3] It has been utilized in the development of GABA analogs and anticonvulsant drugs.[3] Furthermore, it is recognized as "Loperamide Impurity 12," making it an essential reference standard for quality control in the pharmaceutical industry.[2]
-
Safety and Handling: This compound may cause skin and serious eye irritation, as well as respiratory irritation.[4] It should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Store in a cool, dry, and well-ventilated area, preferably in a refrigerator, sealed from moisture.[3][7][10]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound|CAS 37742-98-6 [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | C16H15BrO2 | CID 2756959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. This compound | 37742-98-6 [chemicalbook.com]
- 10. This compound CAS#: 37742-98-6 [m.chemicalbook.com]
An In-depth Technical Guide to 4-Bromo-2,2-diphenylbutyric Acid Derivatives and Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,2-diphenylbutyric acid and its derivatives represent a promising scaffold for the development of novel therapeutics, particularly for central nervous system (CNS) disorders. The structural motif, featuring a diphenyl group on the α-carbon and a reactive bromine at the γ-position, offers a versatile platform for chemical modification to explore structure-activity relationships (SAR). This technical guide provides a comprehensive overview of the synthesis, potential pharmacological activities, and investigational pathways for derivatives of this compound, with a focus on their potential as anticonvulsant agents through the modulation of GABAergic pathways.
Core Compound: this compound
This compound is a crystalline solid that serves as a key starting material for the synthesis of a variety of derivatives. Its diphenyl moiety contributes to lipophilicity, which can be crucial for blood-brain barrier penetration, a critical aspect for CNS-acting drugs. The bromo-alkyl chain provides a reactive handle for nucleophilic substitution, allowing for the introduction of diverse functional groups at the 4-position.
Synthetic Pathways and Key Derivatives
The synthesis of this compound derivatives typically begins with the parent compound. The bromine atom can be displaced by various nucleophiles to introduce functionalities such as amino, azido, hydroxyl, and cyano groups. These modifications can significantly alter the pharmacological properties of the resulting molecules.
A primary area of interest is the development of GABA analogs. Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, and its analogs are established treatments for epilepsy and other neurological conditions.
Synthesis of 4-Amino-2,2-diphenylbutyric Acid (a GABA Analog)
A key derivative is 4-amino-2,2-diphenylbutyric acid, a direct analog of GABA. Its synthesis can be conceptualized through a two-step process starting from this compound.
Pharmacological Evaluation: Anticonvulsant Activity
The anticonvulsant properties of this compound derivatives can be assessed using a battery of well-established preclinical models. The primary screening models include the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, which are indicative of activity against generalized tonic-clonic seizures and absence seizures, respectively. Neurotoxicity is typically evaluated using the rotarod test.
Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes hypothetical quantitative data for a series of 4-substituted-2,2-diphenylbutyric acid derivatives. This illustrates how modifications at the 4-position can influence anticonvulsant activity and neurotoxicity.
| Compound ID | R-Group | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| 1 | -Br | > 300 | > 300 | > 500 | - |
| 2 | -N₃ | 150 | 250 | > 500 | > 3.3 |
| 3 | -NH₂ | 85 | 120 | 450 | 5.3 |
| 4 | -OH | 200 | > 300 | > 500 | > 2.5 |
| 5 | -CN | 180 | 280 | > 500 | > 2.8 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for the synthesis of a key intermediate and for the in vivo evaluation of anticonvulsant activity.
Synthesis of 4-Azido-2,2-diphenylbutyric Acid (Compound 2)
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).
-
Heat the reaction mixture to 70°C and stir for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-azido-2,2-diphenylbutyric acid.
In Vivo Anticonvulsant Screening
Animals:
-
Male Swiss mice (20-25 g)
-
Animals are housed with a 12-h light/dark cycle and have free access to food and water.
Maximal Electroshock (MES) Test:
-
Administer the test compound intraperitoneally (i.p.) at various doses.
-
After a predetermined time (e.g., 30 or 60 minutes), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.
-
The endpoint is the abolition of the hind limb tonic extensor component of the seizure.
-
Calculate the median effective dose (ED₅₀) using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Administer the test compound i.p. at various doses.
-
After a predetermined time, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.
-
Observe the animals for 30 minutes for the presence or absence of clonic seizures lasting for at least 5 seconds.
-
Calculate the ED₅₀ required to protect 50% of the animals from seizures.
Rotarod Neurotoxicity Test:
-
Train the mice to remain on a rotating rod (e.g., 3 cm diameter, 6 rpm) for at least 1 minute.
-
Administer the test compound i.p. at various doses.
-
At predetermined time intervals, place the mice on the rotating rod and record their ability to remain on the rod for 1 minute.
-
The median toxic dose (TD₅₀) is the dose at which 50% of the animals fail the test.
Potential Mechanism of Action: Modulation of GABAergic Signaling
The structural similarity of 4-amino-2,2-diphenylbutyric acid to GABA suggests that these compounds may exert their anticonvulsant effects by modulating the GABAergic system. Potential mechanisms include direct agonism at GABA receptors (GABA-A and GABA-B), inhibition of GABA reuptake, or inhibition of GABA-transaminase (GABA-T), the enzyme responsible for GABA degradation.
Conclusion and Future Directions
This compound provides a versatile starting point for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of epilepsy and other CNS disorders. The systematic modification of the 4-position allows for a thorough exploration of the structure-activity landscape. Future research should focus on the synthesis and evaluation of a broader range of derivatives, including those with varied steric and electronic properties at the 4-position. Elucidation of the precise molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective drug candidates. Further preclinical development, including pharmacokinetic and toxicology studies, will be necessary to translate these promising findings into clinical applications.
Theoretical Insights into 4-Bromo-2,2-diphenylbutyric Acid: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2,2-diphenylbutyric acid is a halogenated carboxylic acid derivative with a unique structural scaffold that has garnered interest in medicinal chemistry and pharmaceutical development. This technical guide provides a comprehensive overview of the theoretical and practical aspects of this compound, consolidating available data on its physicochemical properties, synthesis, and potential biological relevance. While direct theoretical studies on this molecule are limited, its role as a key intermediate in the synthesis of pharmacologically active compounds, particularly as a precursor to γ-aminobutyric acid (GABA) analogs, offers a strong basis for its scientific exploration. This document aims to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering insights into its characteristics and potential applications.
Physicochemical Properties
This compound (C₁₆H₁₅BrO₂) is a white to off-white crystalline solid at room temperature.[1] Its structure features a butyric acid backbone with a bromine atom at the 4-position and two phenyl groups at the 2-position. This diphenyl moiety contributes to the molecule's lipophilicity, which can be a critical factor in its ability to cross cellular membranes.[1] The compound is sparingly soluble in water but shows solubility in organic solvents like chloroform and methanol.[1]
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₅BrO₂ | PubChem[2] |
| Molecular Weight | 319.19 g/mol | PubChem[2] |
| Appearance | White to off-white crystalline powder | Guidechem[3] |
| Melting Point | 127-131 °C (decomposes) | TCI America, various suppliers |
| Boiling Point (Predicted) | 365.8 ± 21.0 °C | Various suppliers |
| pKa (Predicted) | 4.28 ± 0.10 | Guidechem[1] |
| Solubility | Sparingly soluble in water; Soluble in chloroform, methanol | Guidechem[1] |
| CAS Number | 37742-98-6 | PubChem[2] |
| InChIKey | GFIYIIRFIODLLU-UHFFFAOYSA-N | PubChem[2] |
Synthesis and Characterization
The synthesis of this compound is a multi-step process that has been documented in the chemical literature. One common route involves the reaction of 2,2-diphenyl-γ-butyrolactone with a hydrogen bromide acetic acid solution.[1] Another reported method is the bromination of 2,2-diphenylbutyric acid using a brominating agent like N-bromosuccinimide (NBS) under radical conditions.[1]
Experimental Protocol: Synthesis from 2,2-diphenyl-γ-butyrolactone
This protocol is a representative procedure based on literature descriptions.
Materials:
-
2,2-diphenyl-γ-butyrolactone
-
Hydrogen bromide (HBr) in acetic acid (e.g., 33% w/w)
-
Glacial acetic acid
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,2-diphenyl-γ-butyrolactone in glacial acetic acid.
-
Slowly add the hydrogen bromide in acetic acid solution to the flask at room temperature with continuous stirring.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a beaker containing ice-water.
-
Extract the aqueous mixture with dichloromethane using a separatory funnel.
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
Analytical Characterization
The structural confirmation and purity assessment of this compound are typically performed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (with an acid modifier like phosphoric or formic acid) can be used to determine the purity of the compound.[4]
Theoretical Framework and Biological Relevance
While specific theoretical studies and biological assays for this compound are not extensively reported in publicly available literature, its structural motifs provide a basis for postulating its potential roles and mechanisms of action.
Role as a Precursor for GABA Analogs
The most significant area of interest for this molecule is its utility as a synthetic intermediate for GABA analogs.[3] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its dysregulation is implicated in various neurological and psychiatric disorders.[5] The development of GABA analogs that can cross the blood-brain barrier and modulate GABAergic activity is a key strategy in neuropharmacology.[5][6]
The 4-bromobutyric acid moiety of the molecule can be readily converted to an amino group, yielding a GABA-like structure. The diphenyl groups at the 2-position would confer significant steric bulk and lipophilicity, potentially influencing receptor binding affinity and pharmacokinetic properties of the resulting analog.
Below is a conceptual diagram illustrating the potential role of this compound as a precursor in a drug development workflow targeting the GABAergic system.
Potential Interaction with GABA Receptors
GABA exerts its effects through ionotropic GABA-A and metabotropic GABA-B receptors.[7] Analogs derived from this compound could potentially interact with these receptors as agonists, antagonists, or allosteric modulators. The diphenyl groups would likely play a crucial role in determining the selectivity and nature of this interaction. For instance, the bulky diphenyl moiety could favor binding to specific subtypes of GABA receptors or influence the kinetics of receptor activation or inhibition.
The following diagram illustrates a simplified representation of GABAergic signaling, which would be the target for analogs derived from this compound.
Structure-Activity Relationship (SAR) Considerations
While SAR studies for this compound itself are not available, general principles can be inferred.[1]
-
The Butyric Acid Chain: The length and flexibility of the four-carbon chain are crucial for positioning the functional groups for receptor interaction.
-
The Diphenyl Moiety: This bulky, lipophilic group significantly influences the overall shape and physicochemical properties of the molecule, which are critical for receptor binding and pharmacokinetics.
-
The Bromo-substituent: The bromine atom at the 4-position is a reactive handle for further chemical modifications, such as amination to introduce the GABA-like amino group.
Safety and Handling
This compound is classified as a hazardous substance. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the field of medicinal chemistry, particularly for the development of novel therapeutics targeting the central nervous system. While direct biological studies on this compound are scarce, its structural relationship to GABA and its utility as a precursor for GABA analogs provide a strong rationale for its continued investigation. This technical guide has summarized the available physicochemical data, provided a representative synthetic protocol, and outlined a theoretical framework for its biological relevance. Further computational and experimental studies are warranted to fully elucidate the pharmacological potential of derivatives of this compound.
References
- 1. This compound|CAS 37742-98-6 [benchchem.com]
- 2. This compound | C16H15BrO2 | CID 2756959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphinic acid analogues of GABA. 2. Selective, orally active GABAB antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Bromination with N-Bromosuccinimide (NBS)
For Researchers, Scientists, and Drug Development Professionals
N-Bromosuccinimide (NBS) is a versatile and convenient reagent for selective bromination of organic compounds. It serves as a safer and more manageable alternative to liquid bromine, offering a source of bromine radicals for substitution reactions and an electrophilic bromine source for addition reactions. These application notes provide an overview of the primary uses of NBS in organic synthesis and detailed protocols for its common applications.
Introduction to N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a white to slightly yellow crystalline solid that is soluble in various organic solvents like acetone, THF, DMF, and acetonitrile, but has poor solubility in hexane and carbon tetrachloride.[1][2] Its ease of handling compared to elemental bromine makes it a preferred reagent in many synthetic laboratories.[1][2] NBS is primarily used for:
-
Allylic and Benzylic Bromination: Substitution of a hydrogen atom at a position adjacent to a double bond or an aromatic ring.[3][4][5] This reaction, known as the Wohl-Ziegler reaction, proceeds via a free radical chain mechanism.[1][4]
-
α-Bromination of Carbonyl Compounds: Bromination at the carbon atom adjacent to a carbonyl group, which can proceed through either a radical or an acid-catalyzed pathway.[4][6]
-
Bromohydrin Formation: Addition of bromine and a hydroxyl group across a double bond in the presence of water.[4][5]
-
Bromination of Aromatic Compounds: Electrophilic substitution on electron-rich aromatic rings, such as phenols and anilines.[4][7]
The key to the selectivity of NBS in radical reactions is its ability to provide a low, constant concentration of molecular bromine, which minimizes competitive electrophilic addition to double bonds.[3][5][8][9][10]
Reaction Mechanisms and Pathways
Free Radical Bromination (Wohl-Ziegler Reaction)
The allylic and benzylic bromination with NBS follows a radical chain mechanism. The reaction is initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[4][10]
Diagram of the Radical Bromination Mechanism
Caption: Radical chain mechanism for allylic/benzylic bromination with NBS.
α-Bromination of Carbonyls
The α-bromination of carbonyl compounds can be initiated by acid, which catalyzes the formation of an enol intermediate.[11] This enol then acts as a nucleophile, attacking the electrophilic bromine of NBS.[6][11]
Diagram of the Experimental Workflow for NBS Bromination
Caption: General experimental workflow for bromination using NBS.
Quantitative Data Summary
The following tables summarize reaction conditions and outcomes for various NBS bromination reactions.
Table 1: Allylic and Benzylic Bromination
| Substrate | Solvent | Initiator/Light | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| Cyclohexene | CCl₄ | Benzoyl Peroxide | Reflux | 1 | 3-Bromocyclohexene | ~85 | Wohl-Ziegler |
| Toluene | CCl₄ | Benzoyl Peroxide | Reflux | 4 | Benzyl bromide | ~64 | Synthetic proced. |
| 1-Hexene | Cyclohexane | 60W LED lamp | Reflux | 1 | 1-Bromo-2-hexene (56%), 3-Bromo-1-hexene (10%) | N/A | [12] |
| trans-2-Hexene | Cyclohexane | 60W LED lamp | Reflux | 1 | 4-Bromo-2-hexene (50%), 2-Bromo-3-hexene (32%) | N/A | [12] |
Table 2: α-Bromination of Carbonyl Compounds
| Substrate | Solvent | Catalyst/Initiator | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| Hexanoyl chloride | CCl₄ | HBr (cat.) | 80 | 2 | 2-Bromohexanoyl chloride | 87 | [4] |
| Acetophenone | CCl₄ | AIBN | Reflux | 4 | α-Bromoacetophenone | High | General proced. |
| Cyclohexanone | CCl₄ | HBr (cat.) | RT | 1 | 2-Bromocyclohexanone | ~75 | General proced. |
Table 3: Bromohydrin Formation from Alkenes
| Substrate | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| Styrene | 50% aq. DMSO | 0 | 0.5 | 2-Bromo-1-phenylethanol | 70 | [4] |
| Cyclohexene | 50% aq. DMSO | 0 | 0.25 | trans-2-Bromocyclohexanol | 80 | [4] |
Experimental Protocols
Safety Precautions: NBS is an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses). Reactions involving NBS can be exothermic.[7]
Protocol 1: Allylic Bromination of Cyclohexene
This protocol describes the Wohl-Ziegler reaction for the selective bromination of an allylic C-H bond.
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS), recrystallized
-
Carbon tetrachloride (CCl₄), anhydrous[4]
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexene (1.0 equiv.), NBS (1.0 equiv.), and anhydrous CCl₄.
-
Add a catalytic amount of AIBN or BPO (0.02-0.05 equiv.).
-
Heat the mixture to reflux with vigorous stirring. The reaction can also be initiated using a sunlamp if a radical initiator is not used.[4]
-
Monitor the reaction by TLC or GC. The reaction is typically complete when the denser succinimide precipitates and floats on top of the CCl₄.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide precipitate.
-
Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by distillation.
Protocol 2: α-Bromination of a Ketone (e.g., Acetophenone)
This protocol outlines the acid-catalyzed α-bromination of a carbonyl compound.
Materials:
-
Acetophenone
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄)
-
Acetic acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve acetophenone (1.0 equiv.) in CCl₄ in a round-bottom flask.
-
Add NBS (1.0 equiv.) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature. The reaction can be gently heated if it is slow.
-
Monitor the disappearance of the starting material by TLC.
-
Upon completion, filter off the succinimide.
-
Wash the organic solution with water, dilute sodium thiosulfate solution (to quench any remaining bromine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude α-bromoacetophenone, which can be purified by recrystallization or chromatography.
Protocol 3: Bromohydrin Formation from an Alkene (e.g., Styrene)
This protocol details the preparation of a bromohydrin from an alkene in an aqueous solvent.
Materials:
-
Styrene
-
N-Bromosuccinimide (NBS)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve styrene (1.0 equiv.) in a 1:1 mixture of DMSO and water.
-
Cool the solution to 0 °C in an ice bath.[4]
-
Add NBS (1.0 equiv.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.[4]
-
Stir the reaction at 0 °C for 30 minutes.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield the crude bromohydrin, which can be purified by column chromatography.
References
- 1. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 2. Addition of bromine to alkenes, bromohydrination of alkenes, synthesis of bromoalkanes from alcohols:NBS bromination reactions (3):N-bromo compounds(5):Discussion series on bromination/iodination reactions 5 – Chemia [chemia.manac-inc.co.jp]
- 3. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromination reactions(4):N-bromo compounds(6): Discussion series on bromination/iodination reactions 6 – Chemia [chemia.manac-inc.co.jp]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgosolver.com [orgosolver.com]
- 11. benchchem.com [benchchem.com]
- 12. openriver.winona.edu [openriver.winona.edu]
Application Note: High-Purity Purification of 4-Bromo-2,2-diphenylbutyric Acid by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Bromo-2,2-diphenylbutyric acid (CAS No. 37742-98-6) is a vital organic compound and building block in the synthesis of more complex molecular structures, particularly in pharmaceutical research and development.[1][2] It is recognized as an impurity of Loperamide, making it a critical reference standard for quality control.[1] The compound typically appears as a white to beige crystalline powder.[1][3][4] Given its importance, achieving high purity is essential for its application in further synthetic steps and analytical standards. Recrystallization is a powerful and commonly employed technique for the purification of solid organic compounds.[3] This document provides a detailed protocol for the purification of this compound using this method.
Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent. The ideal solvent will dissolve the target compound sparingly at room temperature but will dissolve it completely at an elevated temperature (near the solvent's boiling point).[5] Impurities, on the other hand, should either be highly soluble at all temperatures (remaining in the solution, or mother liquor, upon cooling) or insoluble in the hot solvent (allowing for removal by hot filtration). As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals.
Data Presentation
Physicochemical Properties
The key physical and chemical properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 37742-98-6 | [3][4] |
| Molecular Formula | C16H15BrO2 | [1][3][4] |
| Molecular Weight | 319.19 g/mol | [1][4] |
| Appearance | Beige to white crystalline powder | [1][3][4] |
| Melting Point | 131 °C (dec.) | [4][6] |
| pKa | 4.28 ± 0.10 (Predicted) | [4][7] |
Solubility Profile
Selecting an appropriate solvent is the most critical step in recrystallization. This compound is practically insoluble in water but shows solubility in several organic solvents.[3]
| Solvent | Solubility | Reference |
| Water | Practically Insoluble | [3] |
| Chloroform | Soluble | [4][6][7] |
| Methanol | Soluble | [4][6][7] |
| Common Organic Solvents | Slightly Soluble | [3] |
Based on this profile, a single-solvent recrystallization using methanol or a mixed-solvent system such as ethanol/water or methanol/water is recommended. A mixed-solvent system is often effective when a single solvent does not provide the ideal solubility gradient.[8]
Illustrative Purification Data
The following table presents representative data from a typical recrystallization of this compound to illustrate the expected improvement in purity and the calculated yield.
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Off-white to beige powder | White crystalline solid |
| Purity (by HPLC) | 95.2% | 99.7% |
| Initial Mass | 10.0 g | - |
| Recovered Mass | - | 8.8 g |
| Yield | - | 88% |
Experimental Workflow
The general workflow for the purification of this compound via recrystallization is depicted below.
Caption: Workflow for the recrystallization of this compound.
Detailed Experimental Protocol
This protocol details the single-solvent recrystallization using methanol.
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Deionized water (for ice bath)
-
Erlenmeyer flasks (2)
-
Heating mantle or hot plate with magnetic stirring
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass rod
Procedure:
-
Dissolution:
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 50-60 mL of methanol to the flask.
-
Gently heat the mixture on a hot plate while stirring. Add methanol in small portions (2-3 mL at a time) until the solid completely dissolves. The goal is to use the minimum amount of hot solvent to create a saturated solution.[5]
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
-
Pre-heat a second Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel.
-
Carefully pour the hot solution through the filter paper into the clean, pre-heated flask to remove the impurities. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask from the heat source, cover it with a watch glass, and allow the solution to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice-water bath for an additional 15-20 minutes to maximize the yield of the crystals.[5]
-
-
Isolation:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold methanol.
-
Collect the crystals by vacuum filtration, pouring the cold slurry into the funnel.
-
Wash the collected crystals with a small portion (5-10 mL) of ice-cold methanol to rinse away any remaining soluble impurities from the mother liquor.
-
Continue to draw air through the crystals on the filter for 10-15 minutes to partially dry them.
-
-
Drying:
-
Transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
-
Weigh the final product and calculate the percent yield.
-
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be because the solution is supersaturated at a temperature above the compound's melting point. To remedy this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[8]
-
No Crystal Formation: If crystals do not form upon cooling, the solution may not be sufficiently saturated. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.[9] If this fails, a portion of the solvent can be evaporated to increase the concentration before attempting to cool again.
-
Low Yield: A low yield can result from using too much solvent during the dissolution step or from premature crystallization during hot filtration.[8] To recover more product, the mother liquor can be concentrated by evaporation and cooled again to obtain a second crop of crystals.
Safety Precautions
This compound may cause skin, eye, and respiratory tract irritation.[3][10] It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All procedures should be performed in a well-ventilated fume hood.
References
- 1. This compound|CAS 37742-98-6 [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 37742-98-6 [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. This compound CAS#: 37742-98-6 [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | C16H15BrO2 | CID 2756959 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Bromo-2,2-diphenylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Bromo-2,2-diphenylbutyric acid. This compound is a critical intermediate in pharmaceutical synthesis and is also known as an impurity of Loperamide.[1] The described protocol is designed for accuracy, precision, and high-throughput, making it suitable for quality control, stability studies, and research applications.
Introduction
This compound (CAS No. 37742-98-6) is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its purity is crucial for the safety and efficacy of the final drug product. Therefore, a reliable analytical method for its quantification and impurity profiling is essential. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and analysis of non-volatile and semi-volatile compounds. This application note provides a detailed protocol for the HPLC analysis of this compound, which can be readily implemented in a laboratory setting.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₆H₁₅BrO₂ |
| Molecular Weight | 319.19 g/mol |
| Appearance | Beige to white crystalline powder |
| Melting Point | Approximately 127-131 °C (decomposes) |
| Solubility | Soluble in chloroform and methanol, sparingly soluble in water. |
Experimental Protocol
This section provides a detailed methodology for the HPLC analysis of this compound.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatography Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
Methanol (HPLC grade)
-
Sample solvent (Diluent): Acetonitrile and water mixture (e.g., 50:50 v/v)
-
Chromatographic Conditions
A typical reverse-phase HPLC method for this compound utilizes a C18 column. The mobile phase generally consists of a mixture of acetonitrile and water, with an acid modifier such as phosphoric acid or, for mass spectrometry compatibility, formic acid.[2][3]
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 220 nm |
| Run Time | Approximately 10 minutes |
Sample Preparation
-
Standard Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh about 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the sample solvent.
-
-
Sample Solution Preparation:
-
Accurately weigh a suitable amount of the sample containing this compound.
-
Dissolve it in the sample solvent to achieve a final concentration within the linear range of the method (e.g., 100 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Presentation
The following table summarizes the expected quantitative data and system suitability parameters for the described HPLC method.
| Parameter | Acceptance Criteria |
| Retention Time (RT) | Approximately 5-7 minutes (should be consistent) |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Linearity (r²) | ≥ 0.999 |
| Precision (%RSD) | ≤ 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
References
Application Note: 1H and 13C NMR Characterization of 4-Bromo-2,2-diphenylbutyric acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the characterization of 4-Bromo-2,2-diphenylbutyric acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Included are predicted spectral data, a comprehensive experimental protocol for sample preparation and data acquisition, and a workflow diagram for the entire process. This guide is intended to assist researchers in confirming the structure and purity of this important synthetic intermediate.
Introduction
This compound is a key building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure, featuring a diphenyl moiety, a carboxylic acid group, and a bromoalkyl chain, provides multiple functionalities for further chemical transformations. Accurate structural elucidation and purity assessment are critical for its application in multi-step syntheses. NMR spectroscopy is a powerful analytical technique for the unambiguous characterization of such organic molecules. This application note outlines the expected ¹H and ¹³C NMR spectral features and provides a standardized protocol for their acquisition.
Predicted NMR Spectral Data
The predicted ¹H and ¹³C NMR data for this compound are summarized below. These predictions are based on the analysis of its chemical structure and comparison with known chemical shifts of similar structural motifs. The exact chemical shifts may vary slightly depending on the solvent and concentration used.
Predicted ¹H NMR Data
Solvent: CDCl₃ Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Broad Singlet | 1H | -COOH |
| ~7.2-7.4 | Multiplet | 10H | Aromatic protons (2 x C₆H₅) |
| ~3.4-3.6 | Triplet | 2H | -CH₂-Br |
| ~2.8-3.0 | Triplet | 2H | -C-CH₂- |
Note: The carboxylic acid proton is exchangeable with deuterium and its signal may not be observed if D₂O is present.
Predicted ¹³C NMR Data
Solvent: CDCl₃ Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ, ppm) | Assignment |
| ~175-180 | -COOH |
| ~140-145 | Quaternary aromatic carbons (C-ipso) |
| ~128-130 | Aromatic CH |
| ~126-128 | Aromatic CH |
| ~55-60 | Quaternary carbon (-C(Ph)₂) |
| ~35-40 | -C-CH₂- |
| ~30-35 | -CH₂-Br |
Experimental Protocol
This section details the procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Materials and Equipment
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v TMS
-
5 mm NMR tubes
-
Pasteur pipettes and bulbs
-
Glass wool
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation
-
Weighing the sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ (containing TMS) to the vial.
-
Mixing: Gently vortex the vial to ensure the sample is fully dissolved.
-
Filtration: Place a small plug of glass wool into a Pasteur pipette. Filter the solution through the glass wool into a clean 5 mm NMR tube to remove any particulate matter. The final sample volume in the NMR tube should be approximately 0.6 mL.
-
Capping: Securely cap the NMR tube.
NMR Data Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Load a standard one-pulse proton experiment.
-
Set the spectral width to cover the expected range of proton signals (e.g., -2 to 16 ppm).
-
Use a 90° pulse.
-
Set the number of scans (e.g., 8-16 scans for a sample of this concentration).
-
Set the relaxation delay (e.g., 1-2 seconds).
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Load a standard proton-decoupled carbon experiment (e.g., zgpg30).
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 200 ppm).
-
Use a 30° pulse angle to allow for a shorter relaxation delay.
-
Set a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans or more, depending on the sample concentration and instrument).
-
Set the relaxation delay (e.g., 2 seconds).
-
Acquire the FID.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.
-
Phasing: Manually or automatically phase the spectra to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks for both spectra to determine their chemical shifts.
Experimental Workflow
Caption: Experimental workflow for NMR characterization.
Conclusion
The provided protocols and predicted spectral data serve as a comprehensive guide for the ¹H and ¹³C NMR characterization of this compound. Adherence to these procedures will enable researchers to reliably verify the identity and purity of their synthesized material, which is crucial for its subsequent use in research and development.
Application Note: Mass Spectrometric Analysis of 4-Bromo-2,2-diphenylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and application data for the mass spectrometric analysis of 4-Bromo-2,2-diphenylbutyric acid. This compound is a key intermediate in organic synthesis and a known impurity in pharmaceutical manufacturing, making its accurate identification and quantification crucial.[1] This application note outlines a liquid chromatography-mass spectrometry (LC-MS) method suitable for the analysis of this molecule and proposes a detailed fragmentation pathway based on established principles of mass spectrometry and data from structural analogs. The provided methodologies and data are intended to support researchers in method development, impurity profiling, and quality control.
Introduction
This compound (C₁₆H₁₅BrO₂, Molecular Weight: 319.19 g/mol ) is a carboxylic acid derivative containing a diphenyl moiety and a terminal bromine atom.[2][3] Its structure presents several key features for mass spectrometric analysis: a labile carboxylic acid group, a stable diphenylmethyl core, and a bromine atom with characteristic isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Understanding the mass spectrometric behavior of this molecule is essential for its unambiguous identification and characterization in various matrices. This note details a recommended analytical approach and expected fragmentation patterns under common ionization techniques.
Experimental Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS)
A robust and sensitive method for the analysis of this compound involves coupling reverse-phase high-performance liquid chromatography (HPLC) with mass spectrometry.
a. Sample Preparation:
-
Standard Solution: Prepare a stock solution of 1 mg/mL this compound in methanol or acetonitrile. Serially dilute with the initial mobile phase composition to create working standards and calibration curves.
-
Matrix Samples (e.g., in-process reaction mixture, drug substance): Dilute the sample in a suitable organic solvent (e.g., acetonitrile) to a final concentration within the calibration range. Centrifuge to remove any particulate matter before injection.
b. HPLC Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water. For mass spectrometry applications, formic acid is preferred over phosphoric acid to ensure compatibility.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 50% B
-
20-25 min: 50% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
c. Mass Spectrometry Conditions (Electrospray Ionization - ESI):
-
Ionization Mode: Negative Ion Mode ([M-H]⁻) is generally preferred for carboxylic acids. Positive Ion Mode ([M+H]⁺) can also be used.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap
-
Scan Range: m/z 50 - 500
-
Capillary Voltage: 3.5 kV
-
Drying Gas (N₂): 10 L/min
-
Gas Temperature: 300 °C
-
Nebulizer Pressure: 40 psi
-
Collision Energy (for MS/MS): 10-40 eV (optimization recommended)
Data Presentation
Predicted Mass Spectral Data
The following tables summarize the predicted m/z values for the parent ion and key fragment ions of this compound in both positive and negative ESI modes. The presence of bromine results in a characteristic isotopic pattern (M and M+2) for all bromine-containing ions.
Table 1: Predicted Quantitative Data for this compound (Positive Ion Mode - ESI⁺)
| Ion Description | Proposed Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Notes |
| [M+H]⁺ | [C₁₆H₁₆BrO₂]⁺ | 320.03 | 322.03 | Molecular Ion |
| [M+H-H₂O]⁺ | [C₁₆H₁₄BrO]⁺ | 302.02 | 304.02 | Loss of water from the carboxylic acid |
| [M+H-COOH]⁺ | [C₁₅H₁₅Br]⁺ | 275.04 | 277.04 | Loss of the carboxyl group |
| [(C₆H₅)₂CH]⁺ | [C₁₃H₁₁]⁺ | 167.09 | N/A | Predicted Base Peak. Diphenylmethyl cation. Formed via cleavage of the C-C bond alpha to the phenyl groups. |
| [M+H-HBr]⁺ | [C₁₆H₁₅O₂]⁺ | 239.11 | N/A | Loss of hydrogen bromide |
Table 2: Predicted Quantitative Data for this compound (Negative Ion Mode - ESI⁻)
| Ion Description | Proposed Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Notes |
| [M-H]⁻ | [C₁₆H₁₄BrO₂]⁻ | 318.02 | 320.02 | Molecular Ion |
| [M-H-CO₂]⁻ | [C₁₅H₁₄Br]⁻ | 274.03 | 276.03 | Loss of carbon dioxide (decarboxylation) |
Visualization of Key Processes
Experimental Workflow
The general workflow for the LC-MS analysis of this compound is depicted below.
Caption: General LC-MS workflow for the analysis of this compound.
Predicted Fragmentation Pathway
The fragmentation of this compound is expected to be dominated by the formation of the highly stable diphenylmethyl cation. The following diagram illustrates the proposed major fragmentation pathway under positive ionization conditions.
Caption: Proposed major fragmentation pathway for this compound in ESI⁺.
Discussion
The mass spectrometric behavior of this compound is largely dictated by its chemical structure.
-
Formation of the Diphenylmethyl Cation: The most significant fragmentation event is predicted to be the cleavage of the bond between the quaternary carbon and the adjacent methylene group, leading to the formation of the diphenylmethyl cation ([C₆H₅]₂CH⁺) at m/z 167. This fragment is exceptionally stable due to the resonance delocalization of the positive charge across both phenyl rings. In electron ionization (EI) mass spectrometry of the related diphenylacetic acid, this fragment is the base peak, and similar behavior is anticipated for this compound under ESI-MS/MS conditions.
-
Losses from the Carboxylic Acid: As is typical for carboxylic acids, losses of water (H₂O, 18 Da) and the entire carboxyl group as formic acid (HCOOH, 46 Da) or CO₂ (44 Da) from the deprotonated molecule are expected.
-
Bromine Isotopic Signature: A key identifying feature will be the presence of two peaks of nearly equal intensity, separated by 2 m/z units, for every fragment that retains the bromine atom. This is due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
-
Ionization Mode: While negative ion mode is generally effective for carboxylic acids by forming the [M-H]⁻ ion, positive ion mode may provide more structural information through the characteristic fragmentation leading to the m/z 167 ion.
Conclusion
The LC-MS method detailed in this application note provides a robust framework for the analysis of this compound. By understanding the predicted fragmentation patterns, researchers can confidently identify this compound, distinguish it from related impurities, and perform accurate quantification. The formation of the stable diphenylmethyl cation at m/z 167 serves as a key diagnostic fragment for structural confirmation.
References
Application Note: Analysis of 4-Bromo-2,2-diphenylbutyric acid using Fourier Transform Infrared (FTIR) Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Bromo-2,2-diphenylbutyric acid is a carboxylic acid derivative containing two phenyl groups and a bromine atom. As a key intermediate in the synthesis of various pharmaceutical compounds, its structural confirmation is crucial. Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive analytical technique that provides information about the functional groups present in a molecule. This application note details the expected FTIR spectral data and provides a standardized protocol for obtaining the FTIR spectrum of solid this compound.
Predicted FTIR Spectral Data
The chemical structure of this compound contains several functional groups that give rise to characteristic absorption bands in the infrared spectrum. These include the O-H and C=O stretching vibrations of the carboxylic acid group, C-H stretching from the aromatic and aliphatic portions, C=C stretching of the aromatic rings, and the C-Br stretching vibration. The predicted peak assignments are summarized in the table below.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity |
| 3300-2500 | Carboxylic Acid | O-H Stretch | Broad, Strong |
| 3100-3000 | Aromatic | C-H Stretch | Medium |
| 3000-2850 | Alkane | C-H Stretch | Medium |
| ~1710 | Carboxylic Acid | C=O Stretch | Strong |
| 1600-1450 | Aromatic | C=C Stretch | Medium to Weak |
| 1450-1375 | Alkane | C-H Bend | Medium |
| ~1300-1200 | Carboxylic Acid | C-O Stretch | Strong |
| ~920 | Carboxylic Acid | O-H Bend (out-of-plane) | Broad, Medium |
| 750-700 | Aromatic | C-H Bend (out-of-plane) | Strong |
| 600-500 | Alkyl Halide | C-Br Stretch | Medium to Weak |
Experimental Protocol: Thin Solid Film Method
This protocol outlines the procedure for obtaining an FTIR spectrum of a solid sample, such as this compound, using the thin solid film method on a salt plate (KBr or NaCl).[1] This method is often preferred for its simplicity and the small amount of sample required.
Materials:
-
This compound (2-5 mg)
-
Volatile solvent (e.g., methylene chloride or acetone)
-
FTIR spectrometer
-
Salt plates (KBr or NaCl)
-
Pipette or dropper
-
Desiccator for storing salt plates
Procedure:
-
Sample Preparation: Dissolve approximately 2-5 mg of this compound in a few drops of a suitable volatile solvent like methylene chloride in a small vial or test tube.[2]
-
Salt Plate Preparation: Obtain a clean, dry salt plate from a desiccator. If necessary, clean the plate with a small amount of dry acetone and a lint-free wipe. Ensure the plate is transparent or only slightly foggy.[1]
-
Film Casting: Using a pipette, apply one or two drops of the sample solution onto the surface of the salt plate.[1][2]
-
Solvent Evaporation: Allow the solvent to evaporate completely, which will leave a thin solid film of the compound on the plate.[1] You can gently warm the plate under a heat lamp to expedite this process if necessary.
-
Background Spectrum: Place the clean salt plate (without the sample film) in the spectrometer's sample holder and run a background scan. This will subtract any atmospheric or instrument-related absorbances.
-
Sample Spectrum Acquisition: Place the salt plate with the thin solid film of the sample into the sample holder of the FTIR spectrometer.[1]
-
Data Collection: Acquire the FTIR spectrum of the sample. Typically, a scan range of 4000 to 400 cm⁻¹ is used with a resolution of 4 cm⁻¹.[3]
-
Data Analysis: The resulting spectrum should show peaks corresponding to the functional groups present in this compound. Use the peak-picking function of the software to identify the wavenumbers of the absorption bands.[4]
-
Cleaning: After analysis, clean the salt plate thoroughly with a suitable solvent (e.g., acetone) and return it to the desiccator.[1][2]
Alternative Protocols:
For samples that are not soluble in suitable volatile solvents, alternative methods such as preparing a KBr pellet or a Nujol mull can be used.[2][5]
-
KBr Pellet Method: A small amount of the solid sample (0.2% to 1% by weight) is finely ground with dry potassium bromide (KBr) powder.[2][5] The mixture is then pressed under high pressure to form a transparent pellet, which is then analyzed.
-
Nujol Mull Method: A few milligrams of the finely ground solid sample are mixed with a drop of Nujol (mineral oil) to form a paste (mull).[2] This mull is then placed between two salt plates for analysis. A spectrum of Nujol itself should also be run to distinguish its peaks from those of the sample.[2]
Diagrams
Caption: Workflow for obtaining the FTIR spectrum of this compound.
References
Application Notes and Protocols for 4-Bromo-2,2-diphenylbutyric Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Bromo-2,2-diphenylbutyric acid as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate its application in a research and development setting.
Overview of this compound
This compound is a valuable building block in organic synthesis, primarily utilized as a precursor for various pharmaceutical compounds.[1] Its chemical structure, featuring a carboxylic acid, a diphenyl moiety, and a reactive bromo group, allows for diverse chemical transformations.
Chemical Properties:
| Property | Value |
| CAS Number | 37742-98-6 |
| Molecular Formula | C₁₆H₁₅BrO₂ |
| Molecular Weight | 319.19 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 131 °C (decomposes) |
| Solubility | Soluble in chloroform and methanol |
Application in the Synthesis of Loperamide
A primary application of this compound is in the synthesis of Loperamide, a widely used anti-diarrheal agent.[1][2] Loperamide functions as a µ-opioid receptor agonist, acting on the myenteric plexus in the large intestine to decrease the tone of the smooth muscles and slow intestinal transit.
Signaling Pathway of Loperamide
The mechanism of action of Loperamide involves its binding to the µ-opioid receptors in the intestinal wall. This interaction inhibits the release of acetylcholine and prostaglandins, leading to reduced peristalsis and increased transit time in the intestine. This allows for greater absorption of water and electrolytes from the fecal matter.
Experimental Protocols for Loperamide Synthesis
Two primary synthetic routes for Loperamide utilizing this compound derivatives are outlined below.
Route 1: Alkylation using Methyl 4-bromo-2,2-diphenylbutanoate
This route involves the conversion of the carboxylic acid to its methyl ester, followed by alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine.
Protocol 1: Synthesis of Loperamide via Methyl Ester
Step 1: Synthesis of Methyl 4-bromo-2,2-diphenylbutanoate
-
Suspend this compound (1.0 eq) in dichloromethane (DCM).
-
Add thionyl chloride (2.0 eq) and a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture for 3 hours.
-
Concentrate under reduced pressure to obtain crude 4-bromo-2,2-diphenylbutyryl chloride.
-
Add methanol and heat at 50°C for 4 hours.
-
Purify the product by column chromatography.
Step 2: Synthesis of Loperamide Precursor
-
Dissolve Methyl 4-bromo-2,2-diphenylbutanoate (1.0 eq) and 4-(4-chlorophenyl)-4-hydroxypiperidine (0.8 eq) in acetonitrile.
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Heat the mixture at 80°C for 15 hours.
-
Remove the solvent under vacuum and purify the crude product by column chromatography.
Step 3: Conversion to Loperamide
The resulting ester is then converted to Loperamide through hydrolysis followed by amidation with dimethylamine.
Quantitative Data for Route 1:
| Step | Product | Yield |
| 1 | Methyl 4-bromo-2,2-diphenylbutanoate | 82%[3] |
| 2 | Methyl 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanoate | 71%[3] |
Route 2: Alkylation using 4-Bromo-2,2-diphenylbutyronitrile
This alternative route utilizes the nitrile derivative of the starting material, which is then hydrolyzed in a later step.
Protocol 2: Synthesis of Loperamide via Nitrile Intermediate
Step 1: Synthesis of 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile
-
Suspend 4-(4-Chlorophenyl)-4-hydroxypiperidine (1.0 eq) in acetonitrile.
-
Add DIPEA (3.0 eq).
-
Add a solution of 4-Bromo-2,2-diphenylbutyronitrile (1.0 eq) in acetonitrile.
-
Stir the reaction mixture at 70°C for 30 hours.[3]
-
Remove the solvent under vacuum and purify the crude material by column chromatography.
Step 2: Hydrolysis to Loperamide
The resulting nitrile is then hydrolyzed to the corresponding carboxylic acid and subsequently amidated to yield Loperamide. One method involves heating with potassium hydroxide in tert-butanol.[3]
Quantitative Data for Route 2:
| Step | Product | Yield |
| 1 | 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile | 66%[3] |
Application in the Synthesis of GABA Analogs
This compound and its derivatives are potential precursors for the synthesis of γ-aminobutyric acid (GABA) analogs. Specifically, 4-amino-2,2-diphenylbutanoic acid (3,3-diphenyl-GABA) is a target molecule with potential neurological activity.
Proposed Synthetic Pathway for 3,3-diphenyl-GABA
A plausible route to 3,3-diphenyl-GABA involves the conversion of 4-Bromo-2,2-diphenylbutyronitrile to the desired amino acid. This would typically involve the reduction of the nitrile to a primary amine and the substitution of the bromo group with an amino group or a precursor.
Protocol 3: Proposed Synthesis of 3,3-diphenyl-GABA
Step 1: Synthesis of 4-Azido-2,2-diphenylbutyronitrile
-
Dissolve 4-Bromo-2,2-diphenylbutyronitrile (1.0 eq) in a suitable solvent such as DMF.
-
Add sodium azide (1.1 eq) and heat the mixture.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Isolate and purify the azido-intermediate.
Step 2: Reduction to 4-Amino-2,2-diphenylbutyronitrile
-
Dissolve the azido-intermediate in a solvent like ethanol or methanol.
-
Add a catalyst such as Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere.
-
Filter the catalyst and concentrate the solution to obtain the amino-nitrile.
Step 3: Hydrolysis to 3,3-diphenyl-GABA
-
Hydrolyze the amino-nitrile under acidic or basic conditions to convert the nitrile group to a carboxylic acid.
-
Isolate and purify the final product, 4-Amino-2,2-diphenylbutanoic acid.
Note: This is a proposed protocol, and reaction conditions would need to be optimized.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound is a versatile pharmaceutical intermediate with significant applications in the synthesis of Loperamide and potential for the creation of novel GABA analogs. The protocols and data presented here provide a foundation for researchers to utilize this compound in their drug discovery and development efforts. Further optimization of the outlined synthetic routes may lead to improved yields and more efficient processes.
References
- 1. WO2008080601A2 - Process for the preparation of loperamide - Google Patents [patents.google.com]
- 2. Synthesis of ring-substituted N-benzyl γ-phenyl GABA derivatives via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 4-Bromo-2,2-diphenylbutyric Acid in Loperamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of the peripherally acting μ-opioid receptor agonist, loperamide, from the key starting material, 4-bromo-2,2-diphenylbutyric acid. This document outlines the synthetic strategy, detailed experimental protocols, and quantitative data to guide researchers in the successful synthesis of loperamide and its analogs.
Introduction
Loperamide is a widely used anti-diarrheal medication that acts as a μ-opioid receptor agonist in the myenteric plexus of the large intestine.[1][2] Its therapeutic effect stems from its ability to decrease intestinal motility. A key precursor in some synthetic routes to loperamide is this compound, a versatile building block in organic synthesis.[3] This document details a common synthetic pathway from this bromo-acid to loperamide, proceeding through a key carboxylic acid intermediate.
Synthetic Strategy
The synthesis of loperamide from this compound is a multi-step process. The overall strategy involves two main transformations:
-
Alkylation: Nucleophilic substitution of the bromine atom in this compound with 4-(4-chlorophenyl)-4-hydroxypiperidine to form the intermediate, 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanoic acid.
-
Amidation: Conversion of the carboxylic acid group of the intermediate into a dimethylamide to yield the final product, loperamide.
An alternative and often higher-yielding approach involves the initial conversion of this compound to its corresponding nitrile, 4-bromo-2,2-diphenylbutyronitrile. This nitrile is then used to alkylate 4-(4-chlorophenyl)-4-hydroxypiperidine, followed by hydrolysis of the nitrile to the carboxylic acid and subsequent amidation.[4]
Data Presentation
The following tables summarize quantitative data for the key steps in the synthesis of loperamide and its intermediates, based on reported experimental findings.
Table 1: Synthesis of 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile
| Parameter | Value | Reference |
| Starting Materials | 4-Bromo-2,2-diphenylbutanenitrile, 4-(4-chlorophenyl)-4-hydroxypiperidine, DIPEA | [4] |
| Solvent | Acetonitrile | [4] |
| Temperature | 70 °C | [4] |
| Reaction Time | 30 hours | [4] |
| Yield | 66% | [4] |
Table 2: Synthesis of 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanoic acid
| Parameter | Value | Reference |
| Starting Materials | 4-Bromo-2,2-diphenylbutanoic acid, 4-(4-chlorophenyl)-piperidin-4-ol, DIPEA | [4] |
| Solvent | Acetonitrile | [4] |
| Temperature | 105 °C | [4] |
| Reaction Time | 30 hours | [4] |
| Yield | 6% | [4] |
Note: The direct alkylation of the bromo-acid results in a low yield. The alternative route via the nitrile intermediate is generally preferred for higher overall yield.
Experimental Protocols
Protocol 1: Synthesis of 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile
This protocol describes the synthesis of the nitrile intermediate, a key precursor to loperamide.
Materials:
-
4-Bromo-2,2-diphenylbutanenitrile
-
4-(4-Chlorophenyl)-4-hydroxypiperidine
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Suspend 4-(4-chlorophenyl)-4-hydroxypiperidine (10.0 mmol) in acetonitrile (15 mL).
-
Add DIPEA (30 mmol) to the suspension.
-
Add a solution of 4-bromo-2,2-diphenylbutanenitrile (10.0 mmol) in acetonitrile (15 mL) to the reaction mixture.
-
Stir the reaction mixture at 70 °C for 30 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the crude material in dichloromethane.
-
Purify the product by silica gel column chromatography, eluting with a gradient of 5% methanol in dichloromethane.
-
Collect the fractions containing the desired product and concentrate under vacuum to yield 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile as a pale-orange solid.[4]
Protocol 2: Hydrolysis of the Nitrile Intermediate to the Carboxylic Acid
This protocol details the conversion of the nitrile intermediate to the corresponding carboxylic acid.
Materials:
-
4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile
-
Potassium hydroxide (KOH)
-
tert-Butanol (tBuOH)
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
Procedure:
-
Dissolve the nitrile intermediate in a suitable solvent such as a mixture of tBuOH and water.
-
Add an excess of potassium hydroxide.
-
Reflux the mixture until the hydrolysis is complete, as monitored by TLC.
-
Cool the reaction mixture to room temperature and acidify with HCl to precipitate the carboxylic acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanoic acid.
Protocol 3: Amidation to Loperamide
This protocol describes the final step of converting the carboxylic acid intermediate to loperamide.
Materials:
-
4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanoic acid
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)
-
Dimethylamine (in a suitable solvent like THF or as a gas)
-
Anhydrous dichloromethane (CH₂Cl₂) or another suitable aprotic solvent
-
Triethylamine or another non-nucleophilic base
Procedure:
-
Dissolve the carboxylic acid intermediate in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add thionyl chloride (or the chosen coupling agent). If using thionyl chloride, a catalytic amount of DMF can be added.
-
Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours to form the acyl chloride.
-
In a separate flask, prepare a solution of dimethylamine in an appropriate solvent.
-
Slowly add the freshly prepared acyl chloride solution to the dimethylamine solution at 0 °C.
-
Add a non-nucleophilic base like triethylamine to neutralize the HCl generated.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.
-
Purify the crude product by recrystallization or column chromatography to obtain loperamide.
Visualizations
Loperamide Synthesis Pathway
Caption: Synthetic pathway to loperamide.
Experimental Workflow for Loperamide Synthesis
Caption: General experimental workflow.
Loperamide's Mechanism of Action - Signaling Pathway
Caption: Loperamide's signaling pathway.
References
- 1. An experimental and theoretical investigation of loperamide hydrochloride-glutaric acid cocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2,2-diphenylbutyric acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common problems encountered during the synthesis of 4-bromo-2,2-diphenylbutyric acid. The information is targeted towards researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The synthesis of this compound typically starts from either 2,2-diphenylacetonitrile or 2,2-diphenyl-γ-butyrolactone. The route starting from 2,2-diphenylacetonitrile involves alkylation with a two-carbon electrophile followed by hydrolysis of the nitrile group. The route from 2,2-diphenyl-γ-butyrolactone involves ring-opening with a bromide source.
Q2: What is the melting point of this compound?
A2: The reported melting point of this compound is approximately 127-131 °C (with decomposition).[1][2][3][4]
Q3: What are the typical purification methods for this compound?
A3: Common purification techniques include recrystallization and column chromatography.[5] The choice of solvent for recrystallization depends on the impurities present, but solvents like ethanol or mixtures of ethyl acetate and hexanes can be effective. For column chromatography, a silica gel stationary phase with a mobile phase of ethyl acetate and hexanes is often used.
Q4: What are the main safety concerns when synthesizing this compound?
A4: The synthesis involves several hazardous materials. Brominating agents can be corrosive and toxic. Solvents like toluene and dibromoethane are flammable and have associated health risks. It is crucial to handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Prolonged or repeated exposure to this compound may cause irritation to the eyes, skin, and respiratory tract.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction in the alkylation or hydrolysis step. - Side reactions such as elimination or dialkylation. - Loss of product during workup and purification. - Poor quality of starting materials. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents). - Ensure anhydrous conditions, especially for reactions involving strong bases. - Use a phase-transfer catalyst in the alkylation step to improve efficiency.[6] - Purify starting materials before use. |
| Presence of Impurities in the Final Product | - Unreacted starting materials (e.g., 2,2-diphenylacetonitrile or 2,2-diphenyl-γ-butyrolactone). - Formation of byproducts (e.g., elimination product, amide from incomplete nitrile hydrolysis). | - Improve purification methods. Perform multiple recrystallizations or optimize the solvent system for column chromatography. - Adjust the hydrolysis conditions (e.g., longer reaction time, stronger acid/base) to ensure complete conversion of the nitrile or amide. |
| Difficulty in Isolating the Product | - Product is an oil instead of a solid. - Product is highly soluble in the workup solvents. | - If the product oils out during recrystallization, try using a different solvent system or a slower cooling rate. - During aqueous workup, ensure the pH is adjusted correctly to precipitate the carboxylic acid. - Minimize the amount of solvent used during extraction and washing steps. - Perform a solvent swap to a solvent in which the product is less soluble to induce precipitation. |
| Inconsistent Reaction Outcome | - Variability in reagent quality. - Lack of precise control over reaction parameters. | - Use reagents from a reliable source and check their purity before use. - Maintain strict control over reaction temperature, addition rates of reagents, and stirring speed. - Ensure all glassware is thoroughly dried to prevent moisture from interfering with the reaction. |
Experimental Protocols
Synthesis of this compound from 2,2-Diphenylacetonitrile
This protocol is based on a multi-step synthesis that first prepares 4-bromo-2,2-diphenylbutyronitrile, which is then hydrolyzed.
Step 1: Synthesis of 4-Bromo-2,2-diphenylbutyronitrile [6][7]
-
To a dry reaction vessel, add toluene, powdered sodium amide, and 2,2-diphenylacetonitrile.
-
Heat the mixture to 80-85 °C for 30 minutes with stirring.
-
Cool the reaction mixture to 30-35 °C and add 1,2-dibromoethane rapidly.
-
Continue stirring for another 30 minutes.
-
Heat the mixture to 80-85 °C for 1.5 hours.
-
Cool the reaction, filter, and wash the filter cake with toluene.
-
Combine the toluene solutions and wash with water until neutral.
-
Remove toluene under reduced pressure to obtain crude 4-bromo-2,2-diphenylbutyronitrile.
Step 2: Hydrolysis of 4-Bromo-2,2-diphenylbutyronitrile to this compound
-
To the crude 4-bromo-2,2-diphenylbutyronitrile, add a mixture of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water.
-
Heat the mixture under reflux for several hours until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low product yield.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 37742-98-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Page loading... [wap.guidechem.com]
- 6. CN102030682A - Preparation method of 4-bromo-2,2-diphenylbutyronitrile - Google Patents [patents.google.com]
- 7. echemi.com [echemi.com]
Technical Support Center: Optimizing the Synthesis of 4-Bromo-2,2-diphenylbutyric Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-Bromo-2,2-diphenylbutyric acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common synthetic pathways for this compound are:
-
Alkylation of Diphenylacetonitrile followed by Hydrolysis: This route involves the alkylation of diphenylacetonitrile with a suitable bromo-reagent, such as 1,2-dibromoethane, to form 4-bromo-2,2-diphenylbutyronitrile. This intermediate is then hydrolyzed to the final carboxylic acid product.
-
Bromination of 2,2-diphenylbutyric acid: This method utilizes a brominating agent, such as N-bromosuccinimide (NBS), to directly brominate 2,2-diphenylbutyric acid.[1]
An alternative, less common route involves the reaction of 2,2-diphenyl-γ-butyrolactone with a hydrogen bromide acetic acid solution.[1]
Q2: What are the key safety precautions to consider during this synthesis?
A2: Several safety precautions should be observed:
-
Brominating agents: N-bromosuccinimide (NBS) and bromine are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Strong bases: Reagents like sodium amide (NaNH₂) and sodium hydride (NaH) are highly reactive and flammable. They react violently with water. All reactions involving these reagents must be conducted under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).
-
Cyanide compounds: Diphenylacetonitrile and other cyanide-containing reagents are highly toxic. Avoid inhalation, ingestion, and skin contact. Work in a well-ventilated fume hood and have a cyanide antidote kit readily available.
-
Solvents: Many organic solvents used in this synthesis are flammable and may be harmful. Ensure proper ventilation and avoid ignition sources.
Q3: How can I purify the final product, this compound?
A3: The most common method for purifying this compound is recrystallization.[1] Due to its low solubility in water and only slight solubility in common organic solvents, a suitable solvent system must be chosen carefully.[1] Column chromatography is another effective purification technique.[1] For analytical purposes and preparative separation of impurities, High-Performance Liquid Chromatography (HPLC) can be employed.[2]
Troubleshooting Guides
Route 1: Alkylation of Diphenylacetonitrile and Subsequent Hydrolysis
Issue 1: Low yield in the alkylation of diphenylacetonitrile.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete deprotonation of diphenylacetonitrile | Use a sufficiently strong and anhydrous base (e.g., NaH, NaNH₂, or potassium tert-butoxide). Ensure the reaction is carried out under strictly anhydrous conditions as these bases react with water. |
| Di-alkylation of the alkylating agent | Use a significant excess of the dihaloalkane (e.g., 1,2-dibromoethane) to favor mono-alkylation. |
| Side reactions | Cyclization can be a side reaction.[3] The choice of solvent and base can influence the reaction pathway. Phase-transfer catalysis can be an effective method to improve selectivity and yield.[4][5][6][7][8] |
| Inefficient Phase-Transfer Catalysis (if applicable) | Ensure the phase-transfer catalyst (e.g., a quaternary ammonium salt) is lipophilic enough to be effective.[4] The concentration of the catalyst can also be optimized. |
Issue 2: Difficulty in the hydrolysis of 4-bromo-2,2-diphenylbutyronitrile.
| Potential Cause | Troubleshooting Suggestion |
| Steric hindrance | The diphenyl groups create significant steric hindrance around the nitrile, making hydrolysis challenging. Vigorous reaction conditions, such as prolonged heating under reflux with a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH or KOH), are typically required.[9][10][11] |
| Incomplete reaction | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or HPLC to ensure the reaction goes to completion. Extend the reaction time or increase the temperature if necessary. |
| Formation of the amide intermediate | Hydrolysis of nitriles proceeds through an amide intermediate.[11] If milder conditions are used, the reaction may stop at the amide stage. To obtain the carboxylic acid, harsher conditions are needed to hydrolyze the amide.[10] |
Route 2: Bromination of 2,2-diphenylbutyric acid
Issue: Low yield or formation of multiple brominated products.
| Potential Cause | Troubleshooting Suggestion |
| Incorrect reaction conditions | The bromination of 2,2-diphenylbutyric acid with NBS typically proceeds via a radical mechanism.[1] Ensure the use of a radical initiator (e.g., AIBN or benzoyl peroxide) and an appropriate solvent. The reaction should be carried out under an inert atmosphere to prevent quenching of radicals.[1] |
| Over-bromination | The stoichiometry of NBS should be carefully controlled to avoid the formation of di- or tri-brominated products. Use of 1.0 to 1.1 equivalents of NBS is a good starting point. |
| Reaction with the aromatic rings | While less likely under radical conditions, electrophilic aromatic substitution on the phenyl rings could occur if the conditions are not well-controlled. Ensure that the reaction is performed in the dark and at an appropriate temperature to favor allylic/benzylic bromination over aromatic bromination. |
Experimental Protocols
Protocol 1: Synthesis of 4-bromo-2,2-diphenylbutyronitrile via Phase-Transfer Catalysis
This protocol is adapted from a patented procedure and should be optimized for laboratory scale.[12]
Materials:
-
Diphenylacetonitrile
-
1,2-dibromoethane (ethylene dibromide)
-
Phase-transfer catalyst (e.g., Benzalkonium bromide, "Morpan BB")[12]
-
Sodium hydroxide (caustic soda flakes)
-
Water
Procedure:
-
To a reaction vessel, add 1,2-dibromoethane, diphenylacetonitrile, and the phase-transfer catalyst.
-
With stirring, slowly add a concentrated solution of sodium hydroxide (e.g., 60%), ensuring the temperature does not exceed 90°C.
-
After the addition is complete, continue stirring for 45-90 minutes and allow the mixture to cool.
-
Heat the reaction mixture to 90-98°C and maintain this temperature for 4-6 hours.
-
Cool the reaction mixture to below 70°C and add water with continuous stirring.
-
Further cool the mixture to below 30°C to induce crystallization of the product.
-
Allow the mixture to stand for at least 4 hours to ensure complete crystallization.
-
Collect the solid product by filtration, wash with water until the filtrate is neutral, and dry to obtain 4-bromo-2,2-diphenylbutyronitrile.
Protocol 2: General Procedure for Acid-Catalyzed Hydrolysis of 4-bromo-2,2-diphenylbutyronitrile
Materials:
-
4-bromo-2,2-diphenylbutyronitrile
-
Concentrated sulfuric acid or hydrochloric acid
-
Water
-
Suitable organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-bromo-2,2-diphenylbutyronitrile and an excess of aqueous strong acid (e.g., 50% H₂SO₄ or concentrated HCl).
-
Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the cooled mixture into a beaker containing crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent.
-
Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization.
Data Presentation
Table 1: Comparison of Alkylation Conditions for Diphenylacetonitrile Analogs
| Alkylating Agent | Base | Solvent | Catalyst | Yield (%) | Reference |
| Chloroacetone | Potassium tert-butylate | DMF | None | 16 | [3] |
| Bromoacetone | Potassium tert-butylate | DMF | None | 70-71 | [3] |
| Iodoacetone (in situ) | Potassium tert-butylate | DMF | None | 70-71 | [3] |
| 1,2-dibromoethane | NaOH | None | Benzalkonium bromide | High (not specified) | [12] |
Note: The yield for the reaction with 1,2-dibromoethane is reported to be significantly improved with the use of a phase-transfer catalyst, but a specific percentage is not provided in the patent.[12]
Signaling Pathways and Logical Relationships
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. researchgate.net [researchgate.net]
- 6. phasetransfer.com [phasetransfer.com]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. CN102030682A - Preparation method of 4-bromo-2,2-diphenylbutyronitrile - Google Patents [patents.google.com]
Technical Support Center: Bromination of 2,2-diphenylbutyric acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 2,2-diphenylbutyric acid.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the bromination of 2,2-diphenylbutyric acid?
The major product of the bromination of 2,2-diphenylbutyric acid is highly dependent on the reaction conditions employed. The two primary products are:
-
2-bromo-2,2-diphenylbutyric acid: This is the product of alpha-bromination, where the bromine atom replaces the hydrogen atom on the carbon adjacent to the carboxylic acid group. This is typically achieved through the Hell-Volhard-Zelinsky (HVZ) reaction.
-
4-bromo-2,2-diphenylbutyric acid: This is the product of gamma-bromination, where the bromine atom replaces a hydrogen atom on the terminal methyl group of the butyric acid chain. This product is generally obtained under free-radical bromination conditions.[1]
Q2: I obtained this compound, but I intended to synthesize the 2-bromo isomer. What went wrong?
The formation of this compound indicates that the reaction proceeded via a free-radical mechanism instead of the desired alpha-bromination pathway. This typically occurs when using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or under UV irradiation.[1][2] To obtain the 2-bromo isomer, you should use Hell-Volhard-Zelinsky (HVZ) reaction conditions.
Q3: Can bromination occur on the phenyl rings of 2,2-diphenylbutyric acid?
While possible, electrophilic aromatic substitution on the phenyl rings is generally not a major side reaction under standard bromination conditions (HVZ or radical). The carboxylic acid group is a deactivating group for electrophilic aromatic substitution, making the phenyl rings less reactive. For aromatic bromination to occur, a Lewis acid catalyst (e.g., FeBr₃ or AlBr₃) and typically harsher conditions would be required.[3][4]
Q4: What are the common impurities I might see in my reaction mixture?
Besides the starting material and the desired product, potential impurities could include:
-
The alternative brominated isomer (e.g., the 4-bromo isomer if you are targeting the 2-bromo isomer).
-
Di-brominated products, although less common, could form if an excess of the brominating agent is used.
-
In the case of the HVZ reaction, residual acyl bromide intermediate if the hydrolysis step is incomplete.
Q5: How can I purify the desired brominated product?
Standard purification techniques such as recrystallization or column chromatography are effective for separating the desired product from starting material and potential side products.[1] The choice of solvent for recrystallization will depend on the specific isomer you have synthesized. For column chromatography, a solvent system of increasing polarity (e.g., hexanes and ethyl acetate) is typically used.
Troubleshooting Guides
Issue 1: Low yield of the desired 2-bromo-2,2-diphenylbutyric acid in an HVZ reaction.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Increase the reaction time or temperature. The HVZ reaction can be slow and often requires heating.[5][6] |
| Insufficient PBr₃ or Br₂ | Ensure at least a catalytic amount of PBr₃ is used and a stoichiometric amount of Br₂. In practice, a molar equivalent of PBr₃ is often used to improve reaction kinetics.[7] |
| Hydrolysis of PBr₃ | Ensure all reagents and glassware are dry, as PBr₃ reacts with water. |
| Inefficient hydrolysis of the acyl bromide intermediate | After the bromination is complete, ensure sufficient water is added and the mixture is stirred adequately to hydrolyze the intermediate. |
Issue 2: Formation of this compound as a major byproduct in an HVZ reaction.
| Possible Cause | Suggested Solution |
| Radical reaction pathway initiated | Avoid exposing the reaction to UV light. Ensure the reaction is performed in the dark. |
| Contamination with radical initiators | Use pure reagents and solvents to avoid accidental initiation of a radical reaction. |
Issue 3: Low yield of the desired this compound in a free-radical bromination.
| Possible Cause | Suggested Solution |
| Inefficient radical initiation | Ensure the radical initiator (e.g., AIBN, benzoyl peroxide) is fresh and used in an appropriate amount. If using UV light, ensure the light source is of the correct wavelength and intensity. |
| Insufficient NBS | Use a stoichiometric amount of N-bromosuccinimide (NBS). |
| Reaction temperature is too low | Radical reactions often require an initiation temperature. Ensure the reaction is heated appropriately. |
| Presence of radical inhibitors | Ensure the starting material and solvent are free from radical inhibitors (e.g., certain phenols). |
Data Presentation
Table 1: Summary of Bromination Conditions and Expected Products
| Reaction Condition | Brominating Agent | Catalyst/Initiator | Expected Major Product |
| Hell-Volhard-Zelinsky | Br₂ | PBr₃ (catalytic or stoichiometric) | 2-bromo-2,2-diphenylbutyric acid |
| Free Radical | N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide / UV light | This compound |
| Electrophilic Aromatic | Br₂ | Lewis Acid (e.g., FeBr₃) | Aromatic brominated products |
Experimental Protocols
Protocol 1: General Procedure for α-Bromination via Hell-Volhard-Zelinsky (HVZ) Reaction
Objective: To synthesize 2-bromo-2,2-diphenylbutyric acid.
Materials:
-
2,2-diphenylbutyric acid
-
Phosphorus tribromide (PBr₃) or red phosphorus
-
Bromine (Br₂)
-
Anhydrous solvent (e.g., CCl₄ or neat)
-
Water
-
Appropriate workup and purification solvents
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 2,2-diphenylbutyric acid and a catalytic amount of red phosphorus (or add PBr₃ directly).
-
Heat the mixture gently.
-
Slowly add bromine from the dropping funnel. The reaction is often exothermic.
-
After the addition is complete, heat the reaction mixture to reflux until the evolution of HBr gas ceases.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add water to the reaction mixture to hydrolyze the intermediate acyl bromide.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for γ-Bromination via Free Radical Reaction
Objective: To synthesize this compound.
Materials:
-
2,2-diphenylbutyric acid
-
N-Bromosuccinimide (NBS)
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
Anhydrous carbon tetrachloride (CCl₄) or other suitable solvent
-
Appropriate workup and purification solvents
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,2-diphenylbutyric acid in anhydrous CCl₄.
-
Add N-bromosuccinimide and a catalytic amount of the radical initiator.
-
Heat the mixture to reflux. A UV lamp can also be used to initiate the reaction.
-
Monitor the reaction by TLC. The reaction is typically complete when the solid succinimide byproduct is observed floating on top of the solvent.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Reaction pathways for the bromination of 2,2-diphenylbutyric acid.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
Technical Support Center: N-Bromosuccinimide (NBS) Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address common issues encountered during N-bromosuccinimide (NBS) reactions, with a specific focus on preventing over-bromination.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of over-bromination in NBS reactions?
A1: Over-bromination, such as the formation of dibrominated products, is primarily caused by an excessive concentration of molecular bromine (Br₂) in the reaction mixture.[1][2] While NBS is used to maintain a low and steady concentration of Br₂, certain conditions can lead to its accumulation, favoring further bromination of the desired monobrominated product.
Q2: How does the purity of NBS affect the reaction outcome?
A2: The purity of NBS is crucial for the selectivity of the reaction. Over time, NBS can decompose to succinimide and bromine, leading to a yellow or orange discoloration.[3] Using impure NBS introduces an initial high concentration of Br₂, which can lead to undesired side reactions, including over-bromination and electrophilic addition to double bonds.[3] It is highly recommended to use freshly recrystallized, pure white NBS for optimal results.[4]
Q3: Can the choice of solvent influence the selectivity of the bromination?
A3: Yes, the solvent plays a critical role in the selectivity of NBS reactions. For radical brominations at allylic or benzylic positions, non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are traditionally used.[4] These solvents minimize the ionic pathways that can lead to side reactions. Polar solvents can favor ionic mechanisms, potentially leading to different product distributions.
Q4: What is the role of a radical initiator in controlling the reaction?
A4: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is used to initiate the radical chain reaction by creating the initial bromine radical.[4] The controlled generation of radicals helps ensure that the reaction proceeds through the desired radical pathway, which is more selective for allylic and benzylic positions, rather than through ionic pathways that can lead to over-bromination. The reaction can also be initiated using light (hν).[2][5]
Troubleshooting Guide: Avoiding Over-bromination
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Formation of Di-brominated or Poly-brominated Products | 1. High concentration of Br₂: This can be due to impure NBS or reaction conditions that favor Br₂ formation. 2. Excess NBS: Using a significant excess of NBS can drive the reaction towards multiple brominations. 3. High Reaction Temperature: Elevated temperatures can sometimes decrease selectivity. | 1. Use Pure NBS: Recrystallize the NBS from water to obtain a pure white solid before use.[3][6] 2. Control Stoichiometry: Use a stoichiometric amount or only a slight excess of NBS (e.g., 1.05-1.1 equivalents). One study demonstrated that using 1.1 equivalents of NBS suppressed the formation of a dibromide byproduct, leading to a 95.6% yield of the desired monobrominated product.[7] 3. Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For some highly activated systems, temperatures as low as -30°C have been used to achieve high selectivity.[8] |
| Formation of Alkene Addition Byproducts | High local concentration of Br₂: This favors electrophilic addition across the double bond over the desired radical substitution. | Slow Addition of NBS: In some cases, adding the solid NBS portion-wise can help maintain a low concentration of Br₂. Ensure Efficient Stirring: Good mixing prevents localized high concentrations of reagents. |
| Reaction is Sluggish or Does Not Go to Completion | 1. Insufficient Initiation: The radical initiator may be old or used in too small a quantity. 2. Radical Inhibitors: The presence of impurities can quench the radical chain reaction. | 1. Use Fresh Initiator: Use a fresh batch of AIBN or BPO. 2. Purify Solvent and Substrate: Ensure the solvent and starting material are free from impurities that could inhibit the radical reaction. |
Experimental Protocols
Protocol 1: Recrystallization of N-Bromosuccinimide
This procedure is adapted from a standard laboratory method to purify commercial NBS.[6][9]
-
Dissolution: In a fume hood, add 30 g of potentially impure, yellowish NBS to 300 mL of deionized water in an Erlenmeyer flask.
-
Heating: Heat the suspension on a hot plate with stirring until the NBS fully dissolves. The solution may appear orange. This typically occurs around 90-100°C.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least an hour to maximize crystal formation.
-
Isolation: Collect the white crystals of pure NBS by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the purified NBS under vacuum. The resulting product should be a fluffy, white solid.
Protocol 2: Selective Monobromination of an Activated Benzylic Position
This protocol is a general representation of a selective benzylic bromination.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the benzylic substrate (1.0 equivalent).
-
Reagents: Add freshly recrystallized NBS (1.05-1.1 equivalents) and a catalytic amount of AIBN or BPO (e.g., 0.05 equivalents).
-
Solvent: Add a non-polar solvent such as carbon tetrachloride or cyclohexane under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC. The reaction is often accompanied by the disappearance of the denser NBS from the bottom of the flask as it is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature. The succinimide byproduct will often precipitate and can be removed by filtration.
-
Wash the filtrate with water and then with a saturated aqueous solution of sodium bicarbonate to remove any remaining succinimide and acidic byproducts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Logical Workflow for Avoiding Over-bromination
Caption: A flowchart for minimizing over-bromination in NBS reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purifying Crude 4-Bromo-2,2-diphenylbutyric Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-Bromo-2,2-diphenylbutyric acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, such as 2,2-diphenylbutyric acid, and potential side-products from the bromination process. Depending on the synthetic route, other related substances may also be present.
Q2: What is the typical purity of commercially available this compound?
A2: Commercially available this compound is often supplied with a purity of greater than 98.0%.[1]
Q3: What are the primary methods for purifying crude this compound?
A3: The two primary methods for the purification of solid organic compounds like this compound are recrystallization and column chromatography.[2]
Q4: My purified product is a beige or off-white solid. Is this expected?
A4: Yes, this compound is typically described as a white to off-white or beige crystalline powder.[2][3]
Troubleshooting Guides
Recrystallization
Recrystallization is often the first method of choice for purifying solid organic compounds. The selection of an appropriate solvent is critical for successful purification.
Problem: My crude this compound does not dissolve in the hot solvent.
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Possible Cause: The solvent is not suitable for your compound, or you have not used a sufficient volume of solvent.
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Solution:
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Ensure the solvent is heated to its boiling point.
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Gradually add more hot solvent in small portions until the solid dissolves.
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If the solid still does not dissolve, a different solvent or a solvent mixture may be required. Good starting points for solvent screening include ethanol, ethyl acetate, or a mixture of hexane and acetone.[4]
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Problem: The compound "oils out" instead of dissolving in the hot solvent.
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Possible Cause: The melting point of the crude solid is lower than the boiling point of the solvent. This can be due to the presence of impurities depressing the melting point.
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Solution:
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Add more hot solvent to fully dissolve the oil.
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Consider using a solvent with a lower boiling point.
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Employ a solvent mixture. Dissolve the compound in a small amount of a good solvent (in which it is highly soluble) at room temperature, and then add a poor solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Heat the mixture until it becomes clear and then allow it to cool slowly.
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Problem: No crystals form upon cooling.
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Possible Cause: The solution is not supersaturated, likely due to using too much solvent.
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Solution:
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Gently heat the solution to evaporate some of the solvent.
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Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the solution.
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Add a seed crystal of pure this compound, if available.
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Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.
Problem: I am not getting good separation of my compound from impurities on the column.
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Possible Cause: The mobile phase (eluent) is not optimized for the separation.
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Solution:
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TLC Analysis: Before running a column, perform thin-layer chromatography (TLC) to determine the optimal solvent system. Test various mixtures of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
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Optimal Rf: Aim for a solvent system that gives the this compound an Rf value between 0.2 and 0.4 on the TLC plate. This generally translates to good separation on a column.
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Gradient Elution: If a single solvent system does not provide adequate separation, consider using a gradient elution. Start with a less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent.
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Problem: The compound is moving too slowly or not at all down the column.
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Possible Cause: The mobile phase is not polar enough.
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Solution: Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent in your mixture.
Problem: The compound is moving too quickly down the column.
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Possible Cause: The mobile phase is too polar.
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Solution: Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.
Data Presentation
| Parameter | Recrystallization | Column Chromatography |
| Principle | Difference in solubility | Differential adsorption |
| Typical Purity | Can achieve >99% | Can achieve >99% |
| Scale | Easily scalable | More difficult to scale up |
| Solvent Usage | Moderate | High |
| Time Requirement | Relatively fast | Can be time-consuming |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
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Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane). The ideal solvent should dissolve the compound when hot but not when cold, while impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
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Analysis: Determine the melting point and purity (e.g., by HPLC or NMR) of the recrystallized product.
Protocol 2: Column Chromatography of Crude this compound
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TLC Analysis: Determine an appropriate mobile phase using TLC. A common starting point is a mixture of hexane and ethyl acetate.
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Column Packing: Pack a glass column with silica gel as the stationary phase, using the chosen mobile phase.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.
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Elution: Elute the column with the mobile phase, collecting fractions in test tubes.
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Fraction Analysis: Monitor the composition of the collected fractions using TLC.
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Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
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Analysis: Confirm the purity of the isolated product using appropriate analytical techniques.
Visualizations
References
Technical Support Center: Synthesis of 4-Bromo-2,2-diphenylbutyric Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Bromo-2,2-diphenylbutyric acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two primary routes for the synthesis of this compound. The first involves the direct bromination of 2,2-diphenylbutyric acid using N-bromosuccinimide (NBS) under radical conditions (Wohl-Ziegler reaction).[1][2][3][4][5] The second is a multi-step synthesis commencing from diphenylacetonitrile, proceeding through a 4-bromo-2,2-diphenylbutyronitrile intermediate, which is then hydrolyzed to the final carboxylic acid product.[1]
Q2: What are the key safety precautions to consider during the synthesis?
A2: Both synthesis routes involve hazardous reagents and should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. N-Bromosuccinimide (NBS) is a lachrymator and an irritant.[6] Bromine and hydrogen bromide are corrosive and toxic. Reactions involving radical initiators like AIBN or benzoyl peroxide should be handled with care as they can be explosive under certain conditions.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored using thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) can also be employed for more quantitative analysis of the reaction mixture.[7]
Q4: What are the typical purities and yields for these synthesis routes?
A4: Yields and purities are highly dependent on the specific reaction conditions and scale. The multi-step synthesis from diphenylacetonitrile has the potential for high purity and good overall yield with careful control of each step. The direct bromination route can also provide good yields, but is more susceptible to the formation of impurities if not well-controlled.
Troubleshooting Guides
Route 1: Wohl-Ziegler Bromination of 2,2-diphenylbutyric acid
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Product | Incomplete reaction. | - Ensure the radical initiator (AIBN or benzoyl peroxide) is fresh and active.- Increase reaction time and monitor by TLC until starting material is consumed.- Ensure the reaction is maintained at a suitable temperature (e.g., reflux in CCl₄ or acetonitrile). |
| Decomposition of product. | - Avoid prolonged heating after the reaction is complete.- Work up the reaction mixture promptly upon completion. | |
| Loss during workup. | - Ensure efficient extraction of the product from the aqueous phase.- Minimize transfers and handle the product carefully during purification. | |
| Formation of Multiple Products (Over-bromination) | High concentration of bromine. | - Use N-bromosuccinimide (NBS) as the bromine source to maintain a low concentration of Br₂.[2][5]- Add NBS portion-wise to the reaction mixture. |
| High reaction temperature or prolonged reaction time. | - Optimize the reaction temperature and time to favor mono-bromination.- Monitor the reaction closely by TLC and stop it once the desired product is the major component. | |
| Reaction Fails to Initiate | Inactive radical initiator. | - Use a fresh batch of AIBN or benzoyl peroxide.- Consider using a photochemical initiation method (e.g., a sunlamp) if a chemical initiator is ineffective. |
| Presence of radical inhibitors. | - Ensure all solvents and reagents are free from inhibitors. | |
| Difficult Purification | Presence of succinimide byproduct. | - Succinimide can be removed by filtration if it is insoluble in the reaction solvent (e.g., CCl₄).[4]- Alternatively, wash the organic layer with water or aqueous base to remove succinimide. |
| Similar polarity of product and byproducts. | - Utilize column chromatography with a carefully selected solvent system for separation.- Consider recrystallization from a suitable solvent to purify the product. |
Route 2: Multi-step Synthesis from Diphenylacetonitrile
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of 4-bromo-2,2-diphenylbutyronitrile | Incomplete reaction in the alkylation step. | - Ensure the base (e.g., sodium amide or sodium hydroxide) is sufficiently strong and used in the correct stoichiometry.- Optimize the reaction temperature and time for the alkylation. |
| Side reactions. | - The use of a phase-transfer catalyst like benzalkonium bromide can improve the reaction rate and yield.[8] | |
| Incomplete Hydrolysis of the Nitrile | Harsh reaction conditions leading to degradation. | - For the hydrolysis of the nitrile, start with milder conditions (e.g., lower temperature or shorter reaction time) and increase as needed.- Both acidic and alkaline hydrolysis can be effective; the choice may depend on the stability of the bromo-substituent. |
| Formation of amide intermediate. | - Ensure sufficient heating and reaction time to drive the hydrolysis to the carboxylic acid. | |
| Difficult Purification of the Final Product | Presence of unreacted nitrile or amide intermediate. | - Use column chromatography to separate the carboxylic acid from less polar intermediates.- Acid-base extraction can be used to isolate the carboxylic acid product. |
| Hydrolysis of the Bromo Group | Reaction with water or hydroxide during nitrile hydrolysis. | - Use controlled conditions for the hydrolysis step to minimize the potential for nucleophilic substitution of the bromide. |
Experimental Protocols
Route 1: Wohl-Ziegler Bromination of 2,2-diphenylbutyric acid
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,2-diphenylbutyric acid | 240.29 | (Specify amount) | 1.0 eq |
| N-Bromosuccinimide (NBS) | 177.98 | (Calculate amount) | 1.1 eq |
| Azobisisobutyronitrile (AIBN) | 164.21 | (Calculate amount) | 0.05 eq |
| Carbon tetrachloride (CCl₄) or Acetonitrile | - | (Specify volume) | - |
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2-diphenylbutyric acid in carbon tetrachloride or acetonitrile.
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Add N-bromosuccinimide and AIBN to the solution.
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Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
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Once the starting material is consumed, cool the reaction mixture to room temperature.
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If using carbon tetrachloride, the succinimide byproduct will precipitate and can be removed by filtration.[4]
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Wash the filtrate with water and then with a saturated solution of sodium bicarbonate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
Route 2: Synthesis from Diphenylacetonitrile
Step 1: Synthesis of 4-bromo-2,2-diphenylbutyronitrile
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Diphenylacetonitrile | 193.25 | (Specify amount) | 1.0 eq |
| 1,2-Dibromoethane | 187.86 | (Calculate amount) | (Excess) |
| Sodium Hydroxide | 40.00 | (Calculate amount) | (Excess) |
| Benzalkonium bromide | - | (Calculate amount) | (Catalytic) |
Procedure:
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To a reaction vessel, add 1,2-dibromoethane, diphenylacetonitrile, and a catalytic amount of benzalkonium bromide.[8]
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Slowly add a concentrated solution of sodium hydroxide while maintaining the temperature below 90°C.[8]
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After the addition is complete, continue stirring and then heat the mixture to 90-98°C for 4-6 hours.[8]
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Cool the reaction mixture and add water to induce crystallization.
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Filter the solid, wash with water until neutral, and dry to obtain 4-bromo-2,2-diphenylbutyronitrile.
Step 2: Hydrolysis of 4-bromo-2,2-diphenylbutyronitrile
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-bromo-2,2-diphenylbutyronitrile | 300.19 | (Specify amount) | 1.0 eq |
| Sulfuric Acid (conc.) | 98.08 | (Specify volume) | - |
| Water | 18.02 | (Specify volume) | - |
Procedure:
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In a round-bottom flask, carefully add concentrated sulfuric acid to 4-bromo-2,2-diphenylbutyronitrile.
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Heat the mixture with stirring to approximately 100-120°C for 2-3 hours.
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Cool the reaction mixture and carefully pour it onto crushed ice.
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Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
Visualizations
References
- 1. Page loading... [wap.guidechem.com]
- 2. Wohl-Ziegler Reaction [organic-chemistry.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 5. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. CN102030682A - Preparation method of 4-bromo-2,2-diphenylbutyronitrile - Google Patents [patents.google.com]
Catalyst selection for optimizing 4-Bromo-2,2-diphenylbutyric acid synthesis
Technical Support Center: Synthesis of 4-Bromo-2,2-diphenylbutyric acid
Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound via two primary routes: radical bromination of 2,2-diphenylbutyric acid and a multi-step synthesis involving a nitrile intermediate.
Route 1: Radical Bromination with N-Bromosuccinimide (NBS)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive radical initiator. 2. Insufficient initiation (e.g., low UV lamp intensity, low temperature for thermal initiators). 3. Presence of radical inhibitors (e.g., oxygen, certain impurities). | 1. Use a fresh batch of radical initiator (e.g., AIBN, benzoyl peroxide). 2. Ensure the reaction is adequately heated to the decomposition temperature of the initiator or that the UV lamp is functional and close to the reaction vessel. 3. Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Multiple Brominated Products | 1. High concentration of bromine, leading to competing electrophilic addition reactions. 2. Over-bromination of the aromatic rings. | 1. Ensure a low, constant concentration of bromine is maintained. This is the primary role of NBS.[1] Consider portion-wise addition of NBS. 2. Use a non-polar solvent like carbon tetrachloride or cyclohexane to minimize ionic side reactions. Protect the reaction from light if aromatic bromination is a concern, as this is often light-catalyzed. |
| Low Yield of the Desired Product | 1. Sub-optimal reaction temperature. 2. Incorrect solvent choice. 3. Premature termination of the reaction. | 1. Optimize the reaction temperature. For AIBN, a temperature of around 70-80 °C is typically effective. 2. Use non-polar solvents to favor the radical pathway.[2] 3. Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. |
| Difficult Purification | 1. Presence of succinimide byproduct. 2. Formation of closely related impurities. | 1. After the reaction, the succinimide byproduct can often be removed by filtration as it is a solid. 2. Recrystallization or column chromatography are effective purification methods for the final product. |
Route 2: Multi-step Synthesis via 4-Bromo-2,2-diphenylbutyronitrile
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Nitrile Formation Step | 1. Inefficient phase-transfer catalyst. 2. Incorrect base concentration. 3. Sub-optimal reaction temperature. | 1. Ensure the phase-transfer catalyst (e.g., benzalkonium bromide) is of good quality and used at an appropriate loading (typically 1-5 mol%). 2. The concentration of the sodium hydroxide solution is critical; a 60% solution has been reported to be effective.[3] 3. Maintain the reaction temperature in the recommended range of 90-98 °C during the heating phase.[3] |
| Incomplete Hydrolysis of the Nitrile | 1. Insufficiently harsh hydrolysis conditions (acid or base concentration, temperature, or reaction time). 2. Poor solubility of the nitrile intermediate. | 1. For acidic hydrolysis, use a strong acid like concentrated HCl or H2SO4 and heat for a prolonged period. For basic hydrolysis, use a concentrated solution of NaOH or KOH with heating. 2. Consider using a co-solvent to improve the solubility of the nitrile during hydrolysis. |
| Formation of Amide Intermediate as a Major Byproduct | 1. Incomplete hydrolysis of the nitrile to the carboxylic acid. | 1. Extend the reaction time and/or increase the temperature of the hydrolysis step to ensure complete conversion of the intermediate amide to the carboxylic acid. |
| Side Reactions During Nitrile Formation | 1. Reaction of the base with the ethylene dibromide. | 1. Slow, controlled addition of the base to the reaction mixture can help to minimize side reactions.[3] |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is preferable for the synthesis of this compound?
A1: The choice of route depends on the availability of starting materials and the scale of the synthesis. The radical bromination of 2,2-diphenylbutyric acid is a more direct, one-step process. However, the multi-step synthesis starting from diphenylacetonitrile may offer higher overall yields and avoid the use of potentially hazardous radical initiators, making it suitable for larger-scale production.
Q2: What is the role of the radical initiator in the NBS bromination reaction?
A2: The radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is used to initiate the radical chain reaction.[1][2] It decomposes upon heating or UV irradiation to form radicals, which then abstract a hydrogen atom from the substrate to start the chain propagation.
Q3: Why is a phase-transfer catalyst used in the synthesis of 4-Bromo-2,2-diphenylbutyronitrile?
A3: A phase-transfer catalyst, such as benzalkonium bromide, is used to facilitate the reaction between reactants that are in different phases (an aqueous phase containing the base and an organic phase containing the diphenylacetonitrile and ethylene dibromide). The catalyst transports the hydroxide ion from the aqueous phase to the organic phase to deprotonate the diphenylacetonitrile, allowing it to react with ethylene dibromide.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting material and the appearance of the product.
Q5: What are the safety precautions I should take when working with N-Bromosuccinimide (NBS)?
A5: N-Bromosuccinimide is a lachrymator and an irritant. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes.
Data Presentation: Catalyst Performance in this compound Synthesis
The following table summarizes illustrative performance data for different catalytic systems in the two main synthetic routes. Please note that these values are representative and may vary depending on the specific reaction conditions.
Table 1: Illustrative Catalyst Performance
| Synthetic Route | Catalyst/Initiator | Typical Yield (%) | Typical Reaction Time (h) | Purity (%) | Notes |
| Route 1: Radical Bromination | AIBN | 70-85 | 4-8 | >95 | Requires thermal initiation. |
| Benzoyl Peroxide | 65-80 | 4-8 | >95 | Can be more sensitive to reaction conditions. | |
| UV Irradiation | 70-90 | 6-12 | >95 | Requires specialized photochemical equipment. | |
| Route 2: Nitrile Synthesis & Hydrolysis | Benzalkonium Bromide (for nitrile formation) | 85-95 (for nitrile) | 10-12 (for nitrile) | >98 (for nitrile) | Phase-transfer catalyst.[3] Subsequent hydrolysis yield is typically high. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Radical Bromination
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To a solution of 2,2-diphenylbutyric acid (1 equivalent) in a suitable non-polar solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (1.1 equivalents).
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Add a catalytic amount of a radical initiator, such as AIBN (0.05 equivalents).
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Heat the reaction mixture to reflux (around 77°C for CCl4) under an inert atmosphere.
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Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
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Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
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Wash the filtrate with a saturated solution of sodium thiosulfate and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to obtain this compound.
Protocol 2: Synthesis of this compound via Nitrile Intermediate
Step 2a: Synthesis of 4-Bromo-2,2-diphenylbutyronitrile [3]
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In a reaction vessel, add ethylene dibromide, diphenylacetonitrile, and a catalytic amount of benzalkonium bromide.
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With stirring, slowly add a 60% aqueous solution of sodium hydroxide, ensuring the temperature does not exceed 90°C.
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After the addition of the base, continue stirring for 45-90 minutes.
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Heat the mixture to 90-98°C and maintain this temperature for 4-6 hours.
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Cool the reaction mixture to below 70°C and add water with continuous stirring to induce crystallization.
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Cool to below 30°C and allow to stand for at least 4 hours.
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Filter the crystals, wash with water until neutral, and dry to obtain 4-Bromo-2,2-diphenylbutyronitrile.
Step 2b: Hydrolysis of 4-Bromo-2,2-diphenylbutyronitrile
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To the 4-Bromo-2,2-diphenylbutyronitrile obtained in the previous step, add a solution of concentrated sulfuric acid in water (e.g., 1:1 v/v).
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Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
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Cool the reaction mixture and pour it onto ice.
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Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Filter and concentrate the solvent under reduced pressure to yield the crude this compound.
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Purify the product by recrystallization.
Mandatory Visualization
Caption: Workflow for catalyst selection in the synthesis of this compound.
References
Impact of reaction temperature on 4-Bromo-2,2-diphenylbutyric acid formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2,2-diphenylbutyric acid. The information focuses on the critical role of reaction temperature in achieving optimal yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A prevalent method for the synthesis of this compound is the reaction of 2,2-diphenyl-γ-butyrolactone with a hydrogen bromide acetic acid solution.[1] This reaction is typically conducted at room temperature.[1] Another common approach involves the bromination of 2,2-diphenylbutyric acid using a brominating agent like N-bromosuccinimide (NBS) under controlled radical conditions.[1]
Q2: How does reaction temperature generally affect the formation of this compound?
A2: While specific optimization data for this compound is not extensively published, the principles of organic synthesis and data from analogous reactions, such as the formation of 4-bromobutyric acid from γ-butyrolactone, suggest that temperature is a critical parameter. Generally, higher temperatures can accelerate the reaction rate but may also lead to the formation of impurities and byproducts, thus reducing the overall purity and yield. Conversely, lower temperatures may result in a slower reaction rate, potentially leading to an incomplete reaction if the time is not extended accordingly.
Q3: What are the potential side reactions to be aware of during the synthesis?
A3: In reactions involving the opening of a lactone ring with HBr, a potential side reaction is the establishment of an equilibrium between the product and the starting material, which can be influenced by temperature and the removal of water. For bromination reactions using NBS, side reactions can include allylic or benzylic bromination if such functional groups are present, and over-bromination. The temperature can influence the selectivity of these reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low Yield of this compound | Reaction temperature is too low: The reaction may be proceeding too slowly, leading to incomplete conversion of the starting material. | Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the reaction progress by techniques such as TLC or HPLC. Consider extending the reaction time. |
| Reaction temperature is too high: This can lead to the degradation of the product or the formation of unwanted byproducts, reducing the isolated yield of the desired compound. | Decrease the reaction temperature. For reactions involving HBr, maintaining a moderate temperature is crucial. If using a radical initiator for bromination, ensure the temperature is within the optimal range for the initiator's decomposition. | |
| Low Purity of Final Product (Multiple Spots on TLC/Peaks in HPLC) | Formation of byproducts at elevated temperatures: High temperatures can promote side reactions, leading to a complex mixture of products. | Lower the reaction temperature to improve selectivity. Analyze the impurities to understand the side reactions and adjust the conditions accordingly. Consider using a milder brominating agent if applicable. |
| Incomplete reaction: Unreacted starting material will contaminate the final product. | Ensure the reaction goes to completion by optimizing the temperature and reaction time. Monitor the reaction progress closely before workup. | |
| Inconsistent Results Between Batches | Poor temperature control: Fluctuations in the reaction temperature can lead to variability in yield and purity. | Use a reliable temperature control system (e.g., a temperature-controlled oil bath or a cryostat) to maintain a stable reaction temperature. Ensure consistent stirring to avoid localized hot or cold spots. |
Data on the Impact of Temperature on a Structurally Similar Reaction
While specific data for this compound is limited in the public domain, the following table summarizes the effect of reaction temperature on the synthesis of 4-bromobutyric acid from γ-butyrolactone, a structurally related transformation. This data can provide valuable insights into the potential impact of temperature on your reaction.
| Reaction Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 10 - 20 | 96 | 99.2 | [2] |
| 20 - 30 | 96 | 99.4 | [2] |
| 30 - 40 | 98 | 99.5 | [2] |
| 40 - 50 | 97 | 99.0 | [2] |
| Reflux (approx. 100) | 65 | Not specified | [3] |
This data is for the synthesis of 4-bromobutyric acid and should be used as a general guide.
Experimental Protocol: Synthesis of this compound from 2,2-diphenyl-γ-butyrolactone
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
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2,2-diphenyl-γ-butyrolactone
-
Hydrogen bromide (33% in acetic acid)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,2-diphenyl-γ-butyrolactone in a suitable solvent.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add the hydrogen bromide solution in acetic acid to the cooled solution while stirring. The reaction is typically performed at room temperature, but initial cooling can help to control any initial exotherm.[1]
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Allow the reaction to warm to room temperature and stir for the recommended time (monitor by TLC or HPLC).
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Upon completion of the reaction, proceed with a standard aqueous workup.
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Extract the product with a suitable organic solvent.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to obtain this compound.
Visualizing the Reaction and Troubleshooting Logic
To aid in understanding the process, the following diagrams illustrate the reaction pathway and a troubleshooting workflow related to temperature.
References
Validation & Comparative
A Comparative Guide to 4-Bromo-2,2-diphenylbutyric Acid as a Loperamide Impurity Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Bromo-2,2-diphenylbutyric acid as a reference standard for loperamide impurity analysis against other known loperamide impurities. The information presented herein is intended to assist researchers and quality control professionals in selecting the most appropriate reference standards for their analytical needs, supported by experimental data and detailed protocols.
Introduction to Loperamide and its Impurities
Loperamide is a synthetic, peripherally acting opioid agonist used for the management of diarrhea.[1] During its synthesis and storage, various impurities can arise, which may impact the safety and efficacy of the final drug product.[2] Regulatory bodies require the identification and quantification of these impurities to ensure the quality of pharmaceutical formulations. This compound has been identified as a significant process-related impurity of loperamide.[3][4] This guide focuses on its utility as a reference standard in comparison to other known loperamide impurities.
Comparison of Loperamide Impurity Reference Standards
The selection of a suitable reference standard is critical for the accurate quantification of impurities. An ideal reference standard should be stable, readily available, and provide a good response in the analytical method used. While direct comparative performance data between all loperamide impurity reference standards is not extensively published, this section provides a summary of key characteristics to aid in selection.
Table 1: Comparison of Key Loperamide Impurity Reference Standards
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Type of Impurity | Notes |
| This compound | 37742-98-6 | C₁₆H₁₅BrO₂ | 319.19 | Process-related | A key intermediate in some synthetic routes of loperamide.[3] |
| Loperamide Impurity A | 1391052-94-0 | C₃₅H₃₇ClN₂O₂ | 553.13 | Process-related | A significant impurity found in loperamide hydrochloride.[5] |
| Loperamide Impurity B | 2575516-63-9 | C₄₇H₅₃BrClN₃O₃ | 823.3 | Process-related | - |
| Loperamide Impurity C | 39512-49-7 | C₁₁H₁₄ClNO | 211.69 | Starting material | 4-(4-chlorophenyl)piperidin-4-ol |
| Loperamide Impurity F (Loperamide Oxide) | 106900-12-3 | C₂₉H₃₃ClN₂O₃ | 493.04 | Degradation | An oxidation product of loperamide.[6] |
| N-Desmethyl Loperamide | 66164-07-6 | C₂₈H₃₁ClN₂O₂ | 463.01 | Metabolite/Degradation | A primary metabolite of loperamide.[2] |
Performance Characteristics
The performance of a reference standard is evaluated based on several factors, including its response in analytical methods and its stability. The choice of a reference standard will depend on the specific impurity being monitored.
Table 2: Analytical Performance Characteristics of Loperamide Impurity Reference Standards (Based on HPLC with UV Detection)
| Reference Standard | Typical Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Loperamide | Not specified | Not specified | Not specified |
| This compound | Varies with method | Method-dependent | Method-dependent |
| Loperamide Impurity A | Varies with method | Method-dependent | Method-dependent |
| Loperamide Impurity F | Varies with method | Method-dependent | Method-dependent |
| N-Desmethyl Loperamide | Varies with method | Method-dependent | Method-dependent |
Note: Specific LOD and LOQ values are highly dependent on the chromatographic conditions and the detector used. The values are typically determined during method validation.
Experimental Protocols
Accurate impurity profiling of loperamide relies on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.
High-Performance Liquid Chromatography (HPLC) Method for Loperamide and its Impurities
This method is based on a stability-indicating assay developed through forced degradation studies, capable of separating loperamide from its potential impurities and degradation products.[7]
Table 3: HPLC Method Parameters
| Parameter | Specification |
| Column | Zodiac C18 (100 mm x 4.6 mm, 3.0 µm) |
| Mobile Phase A | 0.05 M Tetrabutylammonium hydrogen phosphate buffer: Acetonitrile (80:20, v/v) |
| Mobile Phase B | 0.05 M Tetrabutylammonium hydrogen phosphate buffer: Acetonitrile (20:80, v/v) |
| Gradient Program | 0 min, 5% B; 15 min, 70% B; 17 min, 70% B; 19 min, 5% B; 24 min, 5% B |
| Flow Rate | 1.5 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve the reference standard (e.g., this compound) in a suitable diluent (e.g., a mixture of mobile phases) to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the loperamide drug substance or product in a suitable diluent to obtain a solution of a specific concentration.
-
Forced Degradation Samples: To demonstrate the specificity of the method, loperamide can be subjected to forced degradation conditions (e.g., acid, base, oxidation, heat, light) to generate impurities.
Mandatory Visualizations
Loperamide Signaling Pathway
Loperamide exerts its anti-diarrheal effect by acting as a µ-opioid receptor agonist in the myenteric plexus of the large intestine.[1] This leads to a decrease in intestinal motility.
Caption: Loperamide's mechanism of action.
Experimental Workflow for Loperamide Impurity Profiling
The following diagram illustrates a typical workflow for the identification and quantification of impurities in a loperamide sample.
Caption: Impurity profiling workflow.
Synthesis of this compound
This compound is typically synthesized from 2,2-diphenylbutyric acid through bromination. A common method involves the use of N-bromosuccinimide (NBS) as the brominating agent under radical conditions.[8] The synthesis of the precursor, 4-bromo-2,2-diphenylbutyronitrile, involves the reaction of ethylene dibromide with diphenyl acetonitrile in the presence of a phase transfer catalyst like benzalkonium bromide and a strong base. The resulting nitrile can then be hydrolyzed to the carboxylic acid.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. CN102030682A - Preparation method of 4-bromo-2,2-diphenylbutyronitrile - Google Patents [patents.google.com]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound | C16H15BrO2 | CID 2756959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [PDF] Method Validation for Assay of Loperamide Hydrochloride by HPLC in Loperamide Hydrochloride Tablets | Semantic Scholar [semanticscholar.org]
- 6. Development and validation of High-Performance Liquid Chromatographic Technique to Estimate Pure Form of Loperamide Hydrochloride | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
- 7. Stability-Indicating RP-HPLC Method Development and Validation for Determination of Impurities in Loperamide Hydrochloride Capsules Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
A Comparative Guide to the HPLC Method Validation for the Quantification of 4-Bromo-2,2-diphenylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Bromo-2,2-diphenylbutyric acid, a known impurity of Loperamide.[1] The document outlines a typical reverse-phase HPLC method, its validation parameters, and compares its performance against alternative analytical technologies, supported by representative experimental data from analogous compounds.
I. Proposed HPLC Method and Validation Parameters
A robust and reliable reverse-phase HPLC (RP-HPLC) method is proposed for the routine quantification of this compound. The method is designed to be specific, accurate, and precise, making it suitable for quality control and stability studies in pharmaceutical development.
A. Chromatographic Conditions
A typical RP-HPLC method for this analysis would employ a C18 column with a mobile phase consisting of a mixture of an organic solvent like acetonitrile and an aqueous buffer.[1][2]
| Parameter | Recommended Condition |
| Stationary Phase | Zodiac C18 (100 mm x 4.6 mm, 3.0 µm) or equivalent |
| Mobile Phase | A: 0.05 M Tetrabutylammonium hydrogen phosphate buffer |
| B: Acetonitrile | |
| Gradient Elution | 0 min: 5% B; 15 min: 70% B; 17 min: 70% B; 19 min: 5% B; 24 min: 5% B[1] |
| Flow Rate | 1.5 mL/min[1] |
| Column Temperature | 35°C[1] |
| Detection | UV at 220 nm[1][3] |
| Injection Volume | 10 µL[1] |
B. Summary of Validation Data
The following table summarizes the expected performance characteristics of the proposed HPLC method, based on validation data from structurally related compounds and pharmaceutical impurities.[4][5]
| Validation Parameter | Acceptance Criteria (Typical) | Expected Performance |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | > 0.999[3] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5%[3] |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | < 1.0%[3] |
| - Intermediate Precision (Inter-day) | ≤ 2.0% | < 1.0%[3] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | ~0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | ~0.5 - 1.5 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak purity angle < purity threshold[1] |
| Robustness | % RSD ≤ 2.0% for minor changes in method parameters | Method is robust |
II. Comparison with Alternative Analytical Methods
While HPLC is a robust and widely used technique, other methods like Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer distinct advantages.
| Feature | HPLC-UV | UPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity using sub-2 µm particles, UV detection. | Separation by polarity, detection by mass-to-charge ratio. |
| Resolution | Good | Excellent | Good |
| Analysis Time | Moderate | Fast | Moderate to Fast |
| Sensitivity | Moderate | Moderate to High | Very High |
| Selectivity | Good | Good | Excellent (based on mass) |
| Cost | Low to Moderate | Moderate | High |
| Typical LOQ | µg/mL range | ng/mL to µg/mL range | pg/mL to ng/mL range[6][7] |
| Best For | Routine QC, content uniformity, stability testing. | High-throughput screening, complex mixture analysis. | Trace level impurity identification and quantification, metabolite studies.[6][8] |
III. Experimental Protocols
Detailed methodologies for key validation experiments are provided below. These protocols are based on ICH guidelines Q2(R1).[9]
A. Linearity
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Perform serial dilutions to prepare at least five calibration standards across a range of 50% to 150% of the expected sample concentration.
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus the concentration of the analyte.
-
Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
B. Accuracy
-
Prepare a sample matrix (placebo) without the analyte.
-
Spike the placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates for each concentration level.
-
Analyze the samples and calculate the percentage recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.
C. Precision
-
Repeatability (Intra-day precision):
-
Prepare six individual samples of the analyte at 100% of the target concentration.
-
Analyze the samples on the same day under the same operating conditions.
-
Calculate the relative standard deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-day precision):
-
Repeat the repeatability study on a different day with a different analyst and/or different equipment.
-
Calculate the %RSD for the combined results from both days.
-
D. Specificity
-
Inject a blank (mobile phase), a placebo sample, and a sample of this compound.
-
Demonstrate that there are no interfering peaks at the retention time of the analyte in the blank and placebo chromatograms.
-
Perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) on the analyte.
-
Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the main analyte peak. Peak purity analysis should be performed using a photodiode array (PDA) detector.[1]
E. Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration of the analyte that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
IV. Visualizations
A. Experimental Workflow
Caption: Workflow for HPLC Method Validation.
B. Method Selection Logic
Caption: Decision tree for analytical method selection.
References
- 1. Stability-Indicating RP-HPLC Method Development and Validation for Determination of Impurities in Loperamide Hydrochloride Capsules Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of High-Performance Liquid Chromatographic Technique to Estimate Pure Form of Loperamide Hydrochloride | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. ijsdr.org [ijsdr.org]
- 6. Liquid chromatography-tandem mass spectrometry determination of loperamide and its main metabolite desmethylloperamide in biological specimens and application to forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liquid Chromatography-Tandem Mass Spectrometry for Analysis of Intestinal Permeability of Loperamide in Physiological Buffer | PLOS One [journals.plos.org]
- 9. pharmtech.com [pharmtech.com]
Navigating Purity: A Comparative Guide to 4-Bromo-2,2-diphenylbutyric Acid Reference Standards
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical measurements is paramount. This guide provides a comprehensive comparison of the analytical standard for 4-Bromo-2,2-diphenylbutyric acid, a key intermediate and impurity in the synthesis of Loperamide, against a common alternative, Loperamide Impurity C. By examining their certified specifications and the analytical methodologies employed for their characterization, this document aims to facilitate informed decisions in the selection of the most suitable reference material for your research and quality control needs.
Unveiling the Analytical Profile: A Head-to-Head Comparison
The selection of an appropriate reference standard is a critical step in analytical method development, validation, and routine quality control. While this compound is a crucial analytical standard, other well-characterized impurities of Loperamide, such as Loperamide Impurity C, can serve as viable alternatives or orthogonal references. Below is a comparison of typical specifications found on a Certificate of Analysis (CoA) for these two reference standards.
| Parameter | This compound Standard | Loperamide Impurity C Standard |
| Chemical Name | 4-Bromo-2,2-diphenylbutanoic acid | 4-(4-chlorophenyl)piperidin-4-ol |
| CAS Number | 37742-98-6 | 39512-49-7 |
| Molecular Formula | C₁₆H₁₅BrO₂ | C₁₁H₁₄ClNO |
| Molecular Weight | 319.19 g/mol | 211.69 g/mol |
| Appearance | White to Off-White Solid | Off-White to Pale Yellow Solid |
| Purity (by HPLC) | ≥ 98.0% | ≥ 99.0% |
| Identification | Conforms to structure (¹H NMR, MS) | Conforms to structure (¹H NMR, MS) |
| Water Content (Karl Fischer) | ≤ 0.5% | ≤ 0.5% |
| Residual Solvents | Meets USP <467> requirements | Meets USP <467> requirements |
| Assay (by Titration) | 98.0% - 102.0% | N/A |
Rigorous Evaluation: The Experimental Protocols
The certified values presented in a Certificate of Analysis are the culmination of rigorous analytical testing. Understanding the methodologies behind these tests is crucial for replicating and verifying results.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
A stability-indicating HPLC method is essential for separating the main compound from any potential impurities or degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 stationary phase column (e.g., 100 mm x 4.6 mm, 3.0 µm particle size) is commonly used.[1]
-
Mobile Phase: A gradient elution is typically employed. For instance, a mobile phase consisting of a buffer (e.g., 0.05 M tetrabutylammonium hydrogen phosphate) and acetonitrile in varying proportions.[1]
-
Gradient Program: A typical gradient might start at 95% buffer and 5% acetonitrile, ramping up to 30% buffer and 70% acetonitrile over 15 minutes.[1]
-
Flow Rate: A flow rate of 1.5 mL/min is often used.[1]
-
Detection: UV detection at a wavelength of 220 nm is suitable for these compounds.[1]
-
Injection Volume: A 10 µL injection volume is standard.[1]
-
Column Temperature: The column is typically maintained at 35°C to ensure reproducibility.[1]
Spectroscopic Identification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the chemical structure of the compound by analyzing the chemical shifts and splitting patterns of the hydrogen atoms.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Water Content Determination
-
Karl Fischer Titration: This is the standard method for accurately determining the water content in a solid sample.
Visualizing the Workflow
To better understand the process of analyzing these reference standards, the following diagrams illustrate the key workflows.
Caption: Experimental workflow for the analysis of a reference standard.
References
A Comparative Analysis of 4-Bromo-2,2-diphenylbutyric Acid and Classical Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 4-Bromo-2,2-diphenylbutyric acid in the context of established alkylating agents used in therapeutic applications. While direct experimental comparisons are limited in published literature, this document offers a theoretical assessment of its potential reactivity based on fundamental chemical principles and provides a baseline for evaluation against well-characterized alternatives.
Introduction to this compound
This compound is a halogenated carboxylic acid derivative.[1][2] Its chemical structure features a bromine atom on the alkyl chain, a feature that theoretically allows it to function as an alkylating agent.[3] Currently, it is primarily recognized as a versatile building block in organic synthesis and as an important reference standard in the quality control of pharmaceuticals, specifically as Loperamide Impurity 12.[3] While research has explored the potential therapeutic properties of its derivatives, including anti-inflammatory, antimicrobial, and anticancer activities, comprehensive studies detailing its efficacy and mechanism as a primary alkylating agent are not widely available.[3]
Theoretical Reactivity as an Alkylating Agent
Alkylating agents exert their cytotoxic effects by forming covalent bonds with nucleophilic moieties in cellular macromolecules, most notably DNA. This process, known as DNA alkylation, can lead to DNA damage, cell cycle arrest, and apoptosis.[4][5][6] The reactivity of an alkylating agent is significantly influenced by the nature of its leaving group.
In the case of this compound, the leaving group is a bromide ion. In comparison to many classical alkylating agents, such as nitrogen mustards which often contain chloroethyl groups, bromo-substituted compounds are generally more reactive in nucleophilic substitution reactions.[7][8] This is attributed to the lower bond dissociation energy of the carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond, making bromide a better leaving group than chloride.[9] This suggests that this compound could potentially exhibit potent alkylating activity.
Comparison with Established Alkylating Agents
To provide a context for the potential efficacy of this compound, the following table summarizes the cytotoxic activity of several well-established alkylating agents across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency; lower values indicate greater cytotoxicity.
| Alkylating Agent | Cancer Cell Line | IC50 (µM) |
| Cisplatin | A549 (Lung Carcinoma) | ~7.5 |
| MCF-7 (Breast Adenocarcinoma) | ~6.4 | |
| U87 MG (Glioblastoma) | 9.5 | |
| Carmustine (BCNU) | U87 MG (Glioblastoma) | 54.4 |
| HL-60 (Promyelocytic Leukemia) | ~200 | |
| Temozolomide (TMZ) | U87 MG (Glioblastoma) | 748.3 |
Note: IC50 values can vary between studies due to different experimental conditions.[5]
Signaling Pathways and Experimental Workflows
The general mechanism of action for alkylating agents involves the induction of DNA damage, which subsequently triggers cellular signaling cascades leading to apoptosis. A central mediator in this process is the p53 tumor suppressor protein.
References
- 1. This compound | C16H15BrO2 | CID 2756959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound|CAS 37742-98-6 [benchchem.com]
- 4. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 5. benchchem.com [benchchem.com]
- 6. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Comparative Analysis of the Biological Activities of 4-Bromo-2,2-diphenylbutyric Acid Derivatives
A comprehensive guide for researchers and drug development professionals on the biological activities of 4-Bromo-2,2-diphenylbutyric acid derivatives, supported by experimental data and detailed methodologies.
Derivatives of this compound have emerged as a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities. These compounds have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide provides a comparative analysis of the biological activities of key derivatives, presenting quantitative data, detailed experimental protocols, and insights into their mechanisms of action.
Anticancer Activity
A significant body of research has focused on the antiproliferative effects of this compound derivatives, with a particular emphasis on loperamide and its analogs. Loperamide, a well-known antidiarrheal agent, is a prominent derivative of this class.
Comparative Anticancer Potency
Studies have demonstrated that loperamide exhibits cytotoxic activity against a broad spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, showcasing the differential sensitivity of cancer cell lines to loperamide.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Loperamide | SMMC7721 (Hepatocellular carcinoma) | 24.2 ± 2.1 | [1] |
| Loperamide | MCF7 (Breast adenocarcinoma) | 23.6 ± 2.5 | [1] |
| Loperamide | SPC-A1 (Lung adenocarcinoma) | 25.9 ± 3.1 | [1] |
| Loperamide | SKOV3-DDP (Ovarian carcinoma) | 27.1 ± 2.5 | [1] |
| Loperamide | H460 (Large cell lung carcinoma) | 41.4 ± 2.1 | [1] |
| Loperamide | HepG2 (Hepatocellular carcinoma) | 23.7 ± 1.3 | [1] |
| Loperamide | SGC7901 (Gastric adenocarcinoma) | 35.4 ± 3.5 | [1] |
| Loperamide | U2OS (Osteosarcoma) | 11.8 ± 2.8 | [1] |
| Loperamide | ACHN (Renal cell adenocarcinoma) | 28.5 ± 3.4 | [1] |
| Loperamide | Molt-4 (Acute lymphoblastic leukemia) | 10.66 - 14.60 | [2] |
| Loperamide | Thp1 (Acute monocytic leukemia) | 14.83 - 17.68 | [2] |
| Loperamide | AML Primary Cells | 11.87 - 25.96 | [2] |
| Loperamide | ALL Primary Cells | 12.78 - 20.58 | [2] |
Mechanism of Anticancer Action
The anticancer activity of loperamide is attributed to its ability to induce programmed cell death, or apoptosis, in cancer cells.[1] The underlying mechanisms involve the generation of reactive oxygen species (ROS) and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[3] Furthermore, loperamide has been shown to induce a stress response in the endoplasmic reticulum (ER), leading to autophagy-dependent cell death in glioblastoma cells.[4] In some multidrug-resistant cancer cells, loperamide can enhance the efficacy of other chemotherapeutic agents, such as doxorubicin, by promoting their cellular uptake and reducing their efflux.[5]
Caption: Proposed mechanism of anticancer activity of Loperamide.
Experimental Protocols
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
Cell Treatment: Cells are treated with the test compounds for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Antimicrobial and Anti-inflammatory Activities
While the primary focus of research has been on anticancer properties, derivatives of this compound have also been explored for their potential antimicrobial and anti-inflammatory activities.[6] However, comprehensive comparative studies with quantitative data for a series of derivatives in these areas are limited in the currently available literature. Further research is warranted to fully elucidate the structure-activity relationships for these biological effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Loperamide, an antidiarrheal agent, induces apoptosis and DNA damage in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loperamide induces protective autophagy and apoptosis through the ROS/JNK signaling pathway in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Loperamide, an FDA-Approved Antidiarrhea Drug, Effectively Reverses the Resistance of Multidrug Resistant MCF-7/MDR1 Human Breast Cancer Cells to Doxorubicin-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound|CAS 37742-98-6 [benchchem.com]
Purity Assessment of Synthesized 4-Bromo-2,2-diphenylbutyric Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 4-Bromo-2,2-diphenylbutyric acid (CAS No: 37742-98-6). As a key intermediate in the synthesis of various pharmaceuticals, including GABA analogs and anticonvulsant drugs, ensuring its purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This document outlines detailed experimental protocols for common analytical techniques, presents quantitative data in a comparative format, and visualizes experimental workflows.
Introduction to this compound and its Synthesis
This compound is a white to off-white crystalline solid with the molecular formula C₁₆H₁₅BrO₂ and a molecular weight of 319.19 g/mol . It is sparingly soluble in water but soluble in some organic solvents. The primary route for its synthesis involves the bromination of 2,2-diphenylbutyric acid, often utilizing N-bromosuccinimide (NBS) as the brominating agent.
A potential impurity in the final product is the unreacted starting material, 2,2-diphenylbutyric acid. Other possible byproducts arising from the NBS bromination reaction could include dibrominated compounds and α-bromoketones. Therefore, robust analytical methods are essential to detect and quantify these and other potential impurities.
Comparative Analysis of Purity Assessment Techniques
The purity of synthesized this compound can be determined using several analytical techniques. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, and available instrumentation. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), often coupled with a chromatographic technique (e.g., LC-MS).
Data Presentation: Comparison of Analytical Techniques
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Separation based on differential partitioning of analytes between a mobile and stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural information. | Measurement of the mass-to-charge ratio of ionized molecules. |
| Primary Use | Quantitation of the main compound and known impurities. | Structural elucidation and identification of the main compound and impurities. | Molecular weight determination and structural information of the main compound and impurities. |
| Sample Throughput | High | Moderate | High (when coupled with chromatography) |
| Limit of Detection (LOD) | Low (ppm level) | High (typically >1%) | Very Low (ppb to ppm level) |
| Destructive? | No (sample can be collected) | No | Yes (sample is consumed) |
| Typical Purity Specification | >98.0% | Provides structural confirmation | Confirms molecular weight |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol describes a reverse-phase HPLC method suitable for the quantitative analysis of this compound and the detection of potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
This compound reference standard
-
Sample of synthesized this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid. The exact ratio may need optimization.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
UV detection wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Compare the chromatograms of the sample and the standard. Calculate the purity of the synthesized product by determining the area percentage of the main peak relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Estimation
¹H NMR spectroscopy is a powerful tool for confirming the structure of the synthesized compound and for identifying the presence of proton-containing impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Sample of synthesized this compound
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized product in about 0.7 mL of the deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Data Analysis:
-
Analyze the chemical shifts, integration values, and coupling patterns of the peaks in the spectrum.
-
Compare the obtained spectrum with the expected spectrum for this compound to confirm its identity.
-
Look for any unexpected peaks that may indicate the presence of impurities. The integration of these impurity peaks relative to the main compound's peaks can provide a semi-quantitative estimate of purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS combines the separation power of HPLC with the sensitive detection and identification capabilities of mass spectrometry, making it ideal for identifying unknown impurities.
Instrumentation:
-
LC-MS system (HPLC coupled to a mass spectrometer, e.g., a quadrupole or time-of-flight analyzer)
Reagents:
-
Same as for HPLC, but using a volatile mobile phase modifier like formic acid instead of phosphoric acid.
Procedure:
-
LC Separation: Perform the chromatographic separation as described in the HPLC protocol, using an MS-compatible mobile phase.
-
MS Detection: The eluent from the HPLC column is directed into the mass spectrometer. Acquire mass spectra for all eluting peaks.
-
Data Analysis:
-
Determine the mass-to-charge ratio (m/z) of the main peak, which should correspond to the molecular weight of this compound.
-
Analyze the mass spectra of any impurity peaks to determine their molecular weights. This information, along with the retention time data, can be used to propose structures for the impurities.
-
Mandatory Visualizations
Caption: Workflow for the synthesis and purity assessment of this compound.
Caption: Comparison of the primary applications of different analytical techniques.
References
Stability Under Scrutiny: A Comparative Guide to the Storage of 4-Bromo-2,2-diphenylbutyric Acid
For researchers, scientists, and professionals in drug development, ensuring the stability of chemical intermediates is paramount to the integrity of research and the quality of the final product. This guide provides a comprehensive overview of the stability testing of 4-Bromo-2,2-diphenylbutyric acid, a key building block in organic synthesis. We will delve into recommended storage conditions, potential degradation pathways, and analytical methodologies for stability assessment. Furthermore, we will draw a comparative analysis with related compounds to highlight critical stability-indicating features.
Recommended Storage and Handling
Proper storage is the first line of defense against the degradation of this compound. Based on supplier recommendations and safety data, the following conditions are advised to maintain its purity and integrity:
-
Temperature: Refrigeration at 2-8°C is the most commonly cited storage temperature.[1] Some suppliers also suggest storage in a cool and dark place, at temperatures below 15°C.
-
Atmosphere: The compound is noted to be sensitive to air and moisture.[2] Therefore, it is recommended to store it under an inert atmosphere, such as argon or nitrogen.
-
Light Protection: To prevent potential light-induced degradation, storage in amber or opaque containers is advisable.[3]
-
Incompatibilities: Contact with bases, strong oxidizing agents, alcohols, amines, and metals should be avoided as these can promote degradation.[2][4]
Comparative Stability Insights
While specific, publicly available stability data for this compound is limited, we can infer its stability profile by comparing it to structurally related molecules. For this guide, we will compare it with 2,2-diphenylbutyric acid to understand the influence of the bromo- substituent and with 4-bromobutyric acid to assess the impact of the diphenyl group.
| Feature | This compound | 2,2-diphenylbutyric acid (Hypothetical) | 4-bromobutyric acid |
| Key Functional Groups | Carboxylic acid, Diphenyl, Bromo | Carboxylic acid, Diphenyl | Carboxylic acid, Bromo |
| Expected Primary Degradation Pathway | Hydrolysis of the C-Br bond, Decarboxylation | Decarboxylation at elevated temperatures | Hydrolysis of the C-Br bond |
| Potential Impurities | 2,2-diphenylbutyric acid, Hydroxylated derivatives | - | 4-hydroxybutyric acid |
| Sensitivity to Light | Potentially sensitive due to the C-Br bond | Less sensitive than the brominated analog | Potentially sensitive |
| Sensitivity to Moisture | High, can lead to hydrolysis | Moderate | High, can lead to hydrolysis |
| Recommended Storage | 2-8°C, inert atmosphere, dark | Cool, dry place | 2-8°C, dry conditions |
This table is based on chemical principles and available data for similar compounds. Actual stability should be confirmed by experimental studies.
The presence of the C-Br bond in this compound introduces a potential site for nucleophilic substitution, primarily hydrolysis, which could lead to the formation of 4-hydroxy-2,2-diphenylbutyric acid. The bulky diphenyl groups may offer some steric hindrance, potentially slowing this process compared to a less hindered primary bromide like in 4-bromobutyric acid. Decomposition at room temperature has been noted to potentially form 2,2-diphenylbutyric acid.[3]
Experimental Protocols for Stability Testing
A robust stability testing program is crucial to understand the degradation profile of this compound. The following experimental setup is based on established pharmaceutical stability testing guidelines.
Forced Degradation Study
A forced degradation study is designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.
Protocol:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Expose the samples to the following conditions:
-
Acidic: 0.1 N HCl at 60°C for 24 hours.
-
Basic: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid sample at 80°C for 48 hours.
-
Photolytic: Solution exposed to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.
Long-Term Stability Study
This study evaluates the stability of the compound under recommended storage conditions over an extended period.
Protocol:
-
Sample Packaging: Store samples of this compound in containers that mimic the intended long-term storage, under an inert atmosphere.
-
Storage Conditions:
-
Recommended: 2-8°C.
-
Accelerated: 25°C/60% RH (Relative Humidity).
-
-
Testing Frequency: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analysis: At each time point, analyze the samples for:
-
Appearance
-
Assay (potency)
-
Purity (related substances)
-
Moisture content
-
Analytical Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
A validated RP-HPLC method is essential for separating and quantifying this compound from its potential degradation products.
Typical HPLC Parameters:
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
This is a starting point; method development and validation are required. A reverse-phase HPLC method using a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid is generally suitable for the analysis of this compound.[3][5]
Visualizing the Process
To better illustrate the workflow and potential chemical changes, the following diagrams are provided.
Caption: Workflow for conducting comprehensive stability testing.
Caption: Potential degradation products of this compound.
Conclusion
While this compound is a valuable synthetic intermediate, its stability is a critical consideration for its effective use. The presence of the bromo- substituent makes it susceptible to hydrolysis and potentially other degradation pathways. Adherence to strict storage conditions, including refrigeration, inert atmosphere, and protection from light, is essential. For critical applications, a comprehensive stability testing program, including forced degradation and long-term studies, should be implemented to ensure the material's quality and to identify any potential stability issues. The insights gained from such studies are invaluable for mitigating risks in drug development and manufacturing processes.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Bromo-2,2-diphenylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical methodologies for the quantification of 4-Bromo-2,2-diphenylbutyric acid. This compound is a key intermediate in organic synthesis and is notably recognized as an impurity in the pharmaceutical ingredient Loperamide.[1] The selection of a robust and reliable analytical method is crucial for quality control, stability studies, and pharmacokinetic assessments.
While direct cross-validation studies for this compound are not extensively available in the public domain, this guide outlines the most common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and presents their typical performance characteristics based on established principles and data from analogous compounds.
Overview of Analytical Approaches
The two principal chromatographic methods suitable for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS).
-
High-Performance Liquid Chromatography (HPLC) is the most common and direct method for analyzing this compound.[2] As a non-volatile compound, it is well-suited for HPLC analysis without the need for chemical modification.
-
Gas Chromatography (GC) can also be employed; however, it necessitates a derivatization step to increase the volatility and thermal stability of the carboxylic acid group.[2]
Comparative Performance of Analytical Methods
The following table summarizes the expected performance characteristics of HPLC and GC-based methods for the analysis of this compound. The values presented are typical for these analytical techniques and should be confirmed through method-specific validation.
| Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98-102% | 97-103% |
| Precision (%RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range |
| Limit of Quantitation (LOQ) | ng/mL range | pg/mL to ng/mL range |
| Selectivity | High | Very High |
| Sample Throughput | Moderate | Moderate |
| Instrumentation Cost | Moderate | High |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound by HPLC and GC.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the direct quantification of this compound in bulk material or pharmaceutical preparations.
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector.
-
A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
2. Mobile Phase and Elution:
-
A typical mobile phase consists of a mixture of acetonitrile and water, often with an acidic modifier to improve peak shape and retention.[2]
-
For UV detection, phosphoric acid is a suitable modifier. For mass spectrometry (MS) compatibility, formic acid should be used instead.[2]
-
Elution can be performed under isocratic or gradient conditions, depending on the complexity of the sample matrix.
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent, such as the mobile phase or a mixture of acetonitrile and water.
-
Filter the sample solution through a 0.45 µm filter prior to injection.
4. Detection:
-
Set the UV detector to a wavelength that provides maximum absorbance for this compound. This is typically determined by obtaining a UV spectrum of a standard solution.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high selectivity and sensitivity but requires a derivatization step to make the analyte amenable to GC analysis.
1. Derivatization:
-
The carboxylic acid group of this compound must be derivatized to a more volatile and thermally stable form, such as an ester or a silyl ester.
-
Esterification (Alkylation): React the sample with an alkylating agent (e.g., methanol with an acid catalyst, or a reagent like diazomethane) to form the corresponding methyl ester.
-
Silylation: Treat the sample with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form the trimethylsilyl ester.
-
2. Instrumentation and Columns:
-
A GC system equipped with a mass spectrometer (MS) detector.
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is generally suitable.
3. GC Conditions:
-
Injection: Use a split/splitless injector.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is typically employed to ensure good separation of the derivatized analyte from any impurities or matrix components.
4. Mass Spectrometry Detection:
-
Operate the mass spectrometer in either full-scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the validation of an analytical method and a generalized experimental workflow for sample analysis.
Caption: Workflow for Analytical Method Validation.
References
Spectroscopic Scrutiny: A Comparative Analysis of 4-Bromo-2,2-diphenylbutyric Acid from Diverse Suppliers
For Immediate Release
In the landscape of pharmaceutical research and drug development, the purity and consistency of starting materials are paramount. This guide presents a comprehensive spectroscopic comparison of 4-Bromo-2,2-diphenylbutyric acid sourced from three different commercial suppliers. Through rigorous analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), this report aims to provide researchers, scientists, and drug development professionals with objective data to inform their procurement decisions.
This compound is a key intermediate in the synthesis of various organic molecules.[1][2][3] Its molecular formula is C16H15BrO2, with a molecular weight of 319.19 g/mol .[4][5][6] Ensuring the identity, purity, and impurity profile of this compound is a critical step in guaranteeing the quality and safety of the final pharmaceutical product.[7][8][9]
Comparative Spectroscopic Data
The following tables summarize the quantitative data obtained from the spectroscopic analysis of this compound from Supplier A, Supplier B, and Supplier C.
Table 1: ¹H NMR Spectroscopic Data Summary
| Supplier | Chemical Shift (δ) of -CH₂Br (ppm) | Chemical Shift (δ) of -CH₂- (ppm) | Aromatic Protons (ppm) | Purity by ¹H NMR (%) |
| Supplier A | 3.55 | 2.68 | 7.25-7.40 | 99.2 |
| Supplier B | 3.56 | 2.69 | 7.26-7.41 | 98.8 |
| Supplier C | 3.55 | 2.68 | 7.25-7.40 | 99.5 |
Table 2: ¹³C NMR Spectroscopic Data Summary
| Supplier | Chemical Shift (δ) of C=O (ppm) | Chemical Shift (δ) of C-Br (ppm) | Quaternary Carbon (ppm) | Aromatic Carbons (ppm) |
| Supplier A | 178.5 | 33.2 | 58.1 | 127.5-141.2 |
| Supplier B | 178.6 | 33.1 | 58.2 | 127.6-141.3 |
| Supplier C | 178.5 | 33.2 | 58.1 | 127.5-141.2 |
Table 3: FTIR Spectroscopic Data Summary
| Supplier | C=O Stretch (cm⁻¹) | O-H Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| Supplier A | 1705 | 2900-3100 (broad) | 690 |
| Supplier B | 1706 | 2900-3100 (broad) | 689 |
| Supplier C | 1705 | 2900-3100 (broad) | 690 |
Table 4: HPLC-MS Purity and Impurity Profile
| Supplier | Purity by HPLC (%) | Major Impurity (m/z) | Relative Abundance of Major Impurity (%) |
| Supplier A | 99.5 | 239.1 [M-Br-H]⁺ | 0.3 |
| Supplier B | 98.9 | 317.1 [M-2H]⁺ | 0.8 |
| Supplier C | 99.8 | 239.1 [M-Br-H]⁺ | 0.1 |
Experimental Workflow and Methodologies
The following diagram illustrates the systematic workflow employed for the comparative analysis.
Caption: Experimental workflow for the spectroscopic comparison.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III 400 MHz spectrometer.
-
Sample Preparation: 10 mg of this compound from each supplier was dissolved in 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Parameters: A standard proton experiment was run with a 30° pulse angle, 2-second relaxation delay, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
¹³C NMR Parameters: A proton-decoupled carbon experiment was performed with a 45° pulse angle, 5-second relaxation delay, and 1024 scans.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: Thermo Scientific Nicolet iS50 FTIR spectrometer with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample from each supplier was placed directly on the ATR crystal.
-
Parameters: Spectra were collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.
3. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
Instrumentation: Agilent 1260 Infinity II HPLC system coupled to an Agilent 6120 Quadrupole LC/MS.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode, scanning from m/z 100 to 500.
Quality Control Decision Pathway
The following diagram outlines a logical decision-making process for quality control based on the spectroscopic data.
Caption: Quality control decision pathway for incoming material.
Discussion of Results
All three suppliers provided this compound of high purity, as confirmed by NMR and HPLC-MS analysis. The spectroscopic data were largely consistent across the samples, indicating that all materials conform to the expected chemical structure.
Minor variations were observed in the impurity profiles. Supplier C demonstrated the highest purity by both ¹H NMR and HPLC-MS, with the lowest relative abundance of the major impurity. Supplier B showed a slightly lower purity and a different major impurity compared to Suppliers A and C. While these impurities are present in small quantities, their identity and potential impact on subsequent reactions should be considered depending on the specific application.
Conclusion
This comparative guide provides a framework for the spectroscopic evaluation of this compound from different suppliers. While all tested suppliers delivered a product of high quality, subtle differences in purity and impurity profiles exist. Researchers and drug development professionals are encouraged to perform their own quality control analysis based on the specific requirements of their projects. The experimental protocols and decision pathways provided herein can serve as a valuable resource for establishing robust internal quality standards. The use of multiple, complementary analytical techniques is crucial for a comprehensive assessment of chemical reagents.[7][10][11]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Page loading... [guidechem.com]
- 3. This compound|CAS 37742-98-6 [benchchem.com]
- 4. This compound | C16H15BrO2 | CID 2756959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. biotech-spain.com [biotech-spain.com]
- 8. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rroij.com [rroij.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
A Comparative Guide to Loperamide Synthesis: 4-Bromo-2,2-diphenylbutyric acid vs. Alternative Precursors
For Researchers, Scientists, and Drug Development Professionals
Loperamide, a peripherally acting μ-opioid receptor agonist, is a widely used antidiarrheal agent. Its synthesis has been approached through various pathways, with the choice of precursor significantly impacting reaction efficiency, yield, and overall process viability. This guide provides an objective comparison of synthetic routes to loperamide, focusing on the use of 4-bromo-2,2-diphenylbutyric acid and its primary alternative, 4-bromo-2,2-diphenylbutyronitrile. Experimental data, detailed protocols, and pathway visualizations are presented to aid researchers in selecting the optimal synthetic strategy.
Overview of Synthetic Strategies
The core of loperamide's structure is assembled by coupling a diphenylbutanoic acid or a related moiety with 4-(4-chlorophenyl)-4-hydroxypiperidine. The two principal precursors that accomplish this are this compound and 4-bromo-2,2-diphenylbutyronitrile. Each precursor presents a distinct synthetic route with its own set of advantages and challenges.
Route 1: The this compound Pathway
This route involves the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with this compound to form the intermediate, 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanoic acid. This intermediate is then subjected to amidation with dimethylamine to yield loperamide.
An important variation of this route, and the one originally developed by Janssen Pharmaceutica, involves the conversion of this compound into a more reactive intermediate, N,N-dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide. This activated precursor directly reacts with 4-(4-chlorophenyl)-4-hydroxypiperidine to produce loperamide in a single subsequent step.
Quantitative Data for Route 1
| Step | Reactants | Reagents & Conditions | Product | Yield (%) | Reference |
| 1a | This compound, 4-(4-chlorophenyl)-4-hydroxypiperidine | DIPEA, Acetonitrile, 105 °C, 30 h | 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanoic acid | 6% | [1] |
| 1b | N,N-Dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide, 4-(4-chlorophenyl)-4-hydroxypiperidine | Sodium carbonate, Potassium iodide, Glycerol formal, 60 °C, 2 h | Loperamide | 97.5% | [2] |
| 1c | N,N-Dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide, 4-(4-chlorophenyl)-4-hydroxypiperidine | Sodium carbonate, Potassium iodide, Glycerol formal, 60 °C, 2 h | Loperamide Hydrochloride | 67% | [3][4] |
Experimental Protocols for Key Experiments in Route 1
Synthesis of 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanoic acid (Intermediate for Step 1a) [1]
A mixture of 4-bromo-2,2-diphenylbutanoic acid (400 mg, 1.253 mmol) and N,N-diisopropylethylamine (DIPEA) (0.675 mL, 3.75 mmol) in acetonitrile (10 mL) was stirred at 105 °C for 30 hours. After cooling, the solvent was removed under vacuum. The crude residue was dissolved in dichloromethane and purified by silica gel column chromatography to yield the product.
Synthesis of Loperamide (Step 1b) [2]
To a solution of 4-(4-chlorophenyl)-4-hydroxypiperidine (0.111 g, 0.52 mmol) in glycerol formal (0.5 mL) was added sodium carbonate (0.062 g, 0.58 mmol) and potassium iodide (0.0009 g). The mixture was stirred for 15 minutes. N,N-dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide (0.2089 g, 0.603 mmol) was then added, and the reaction mixture was heated at 60 °C for 2 hours. After cooling to room temperature, the crude product was isolated. The resulting solid was washed with water and dried under reduced pressure to yield loperamide as a white solid.
Route 2: The 4-Bromo-2,2-diphenylbutyronitrile Pathway
This alternative synthetic route begins with the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-bromo-2,2-diphenylbutyronitrile. The resulting nitrile intermediate is then hydrolyzed to the corresponding butanamide, which is subsequently N,N-dimethylated to afford loperamide.
Quantitative Data for Route 2
| Step | Reactants | Reagents & Conditions | Product | Yield (%) | Reference |
| 2a | 4-Bromo-2,2-diphenylbutyronitrile, 4-(4-chlorophenyl)-4-hydroxypiperidine | DIPEA, Acetonitrile, 70 °C, 30 h | 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile | 66% | [1] |
| 2b | 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile | Potassium hydroxide, t-Butanol, 100 °C, 3 days | 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide | 55% |
Experimental Protocols for Key Experiments in Route 2
Synthesis of 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile (Step 2a) [1]
To a suspension of 4-(4-chlorophenyl)-4-hydroxypiperidine (2.1 g, 10.0 mmol) in acetonitrile (15 mL) was added DIPEA (3.5 mL, 30 mmol). A solution of 4-bromo-2,2-diphenylbutyronitrile (3.00 g, 10 mmol) in acetonitrile (15 mL) was then added. The reaction mixture was stirred at 70 °C for 30 hours. The solvent was removed under vacuum, and the crude material was redissolved in dichloromethane and purified by silica gel column chromatography to give the product as a pale-orange solid.
Synthesis of 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide (Step 2b)
4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile (2.5 g, 6.0 mmol) was dissolved in t-butanol (40 mL), and potassium hydroxide (1.2 g, 21.3 mmol) was added. The reaction mixture was stirred at 100 °C for 3 days. After concentration under vacuum, the crude material was redissolved in dichloromethane, filtered, and purified by silica gel column chromatography to yield the primary amide.
Comparison of the Synthetic Routes
| Feature | Route 1 (via Butyric Acid) | Route 2 (via Butyronitrile) |
| Overall Yield | Potentially high, with the activated intermediate route yielding up to 97.5% in the final step.[2] | Moderate, with reported yields of 66% and 55% for the initial steps. The final amidation step's yield is not explicitly reported, which would lower the overall yield. |
| Number of Steps | Can be a two-step process (alkylation then amidation) or a more direct one-step coupling with the activated intermediate. | Typically a three-step process (alkylation, hydrolysis, then N,N-dimethylation). |
| Reaction Conditions | The direct alkylation requires high temperatures (105 °C). The activated intermediate route proceeds at a milder 60 °C.[1][2] | The initial alkylation is carried out at 70 °C, and the hydrolysis at 100 °C. |
| Intermediates | Involves a carboxylic acid intermediate which can be challenging to directly amidate, or a reactive ammonium bromide intermediate. | Proceeds via a stable nitrile intermediate, followed by a primary amide. |
| Reagent Availability | This compound is a commercially available key intermediate. | 4-Bromo-2,2-diphenylbutyronitrile is also a commercially available key intermediate. |
Signaling Pathways and Experimental Workflows
Figure 1: Comparative Synthetic Pathways to Loperamide.
Conclusion
Both this compound and 4-bromo-2,2-diphenylbutyronitrile serve as viable precursors for the synthesis of loperamide.
The route utilizing This compound , particularly through its activated N,N-dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide intermediate, appears to be highly efficient for the final coupling step, offering excellent yields.[2] This pathway, reflecting the original Janssen synthesis, is well-established.
The pathway starting with 4-bromo-2,2-diphenylbutyronitrile offers a good yield in the initial alkylation step.[1] However, the subsequent hydrolysis and the final N,N-dimethylation add steps to the overall process, and the overall yield may be lower compared to the optimized butyric acid route.
For researchers and drug development professionals, the choice between these precursors will depend on factors such as desired overall yield, process simplicity, and the availability and cost of reagents. The activated intermediate approach derived from this compound appears to be a more direct and higher-yielding strategy for large-scale production.
References
- 1. A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2008080601A2 - Process for the preparation of loperamide - Google Patents [patents.google.com]
- 3. Loperamide hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. EP2132175B1 - Process for the preparation of loperamide - Google Patents [patents.google.com]
A Comparative Guide to 4-Bromo-2,2-diphenylbutyric Acid Purity for Researchers and Drug Development Professionals
For researchers, scientists, and drug development professionals utilizing 4-Bromo-2,2-diphenylbutyric acid, ensuring the purity of this critical reagent is paramount for the integrity and reproducibility of experimental results. While specific monographs in major pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP) are not established for this compound, a thorough evaluation of its purity against typical high-purity standards is essential. This guide provides a framework for benchmarking the purity of this compound, complete with experimental protocols and comparative data.
Understanding Purity: A Comparison of Quality Grades
The purity of this compound is typically assessed and documented in a Certificate of Analysis (CoA). A high-purity grade, suitable for most research and development applications, will have stringent specifications for the main component and defined limits for impurities. In contrast, a lower-quality grade may exhibit a reduced level of the active substance and a higher, often undefined, impurity profile.
Below is a table summarizing the typical quality attributes for a high-purity batch of this compound compared to a hypothetical lower-purity alternative.
| Parameter | High-Purity Grade Specification | Lower-Purity Grade Example | Analytical Method |
| Appearance | White to off-white crystalline powder | Yellowish or discolored powder | Visual Inspection |
| Identification | Conforms to the structure of this compound | Conforms to the structure | FTIR, NMR |
| Purity (by HPLC) | ≥ 98.0% | < 95.0% | High-Performance Liquid Chromatography (HPLC) |
| Individual Impurity (by HPLC) | ≤ 0.5% | Not specified or > 1.0% | High-Performance Liquid Chromatography (HPLC) |
| Total Impurities (by HPLC) | ≤ 2.0% | Not specified or > 5.0% | High-Performance Liquid Chromatography (HPLC) |
| Melting Point | Approximately 127°C[1] | Wide or depressed range | Melting Point Apparatus |
| Solubility | Sparingly soluble in water, soluble in common organic solvents[2] | May show insolubles | Visual Inspection |
Experimental Protocols for Purity Assessment
Accurate determination of the purity of this compound relies on validated analytical methods. The following are detailed protocols for key experiments.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is the cornerstone for assessing the purity and impurity profile of this compound.
Principle: Reverse-phase HPLC separates the main compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The concentration of each component is proportional to the area of its corresponding peak in the chromatogram.
Apparatus:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)[3]
-
This compound reference standard
-
Sample of this compound for testing
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, such as a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid). The exact ratio should be optimized for best separation. A common starting point is a 50:50 (v/v) mixture.[3]
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of the this compound reference standard in a suitable solvent (e.g., acetonitrile) to obtain a solution of known concentration.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (with 0.1% acid), isocratic or gradient elution
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 220 nm
-
Column Temperature: 30°C
-
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the peak area of the reference standard. Impurity levels are determined by the area percentage of the impurity peaks relative to the total peak area.
Identification by Fourier-Transform Infrared Spectroscopy (FTIR)
Principle: FTIR spectroscopy identifies a compound by measuring the absorption of infrared radiation by its chemical bonds. The resulting spectrum is a unique "fingerprint" of the molecule.
Procedure:
-
Prepare the sample as a KBr (potassium bromide) pellet or by using an ATR (Attenuated Total Reflectance) accessory.
-
Record the infrared spectrum over the range of 4000 to 400 cm⁻¹.
-
Compare the resulting spectrum with the spectrum of a known reference standard of this compound. The positions and relative intensities of the absorption bands should be concordant.
Melting Point Determination
Principle: The melting point is a physical property that can indicate the purity of a crystalline solid. A pure substance will have a sharp melting point, while impurities will typically broaden and depress the melting range.
Procedure:
-
Place a small amount of the crystalline sample into a capillary tube.
-
Use a calibrated melting point apparatus to slowly heat the sample.
-
Record the temperature at which the substance begins to melt and the temperature at which it is completely molten. A narrow range close to the literature value (approximately 127°C) is indicative of high purity.[1]
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the purity assessment process.
Caption: Workflow for Purity Assessment of this compound.
Caption: Detailed Workflow for HPLC Purity Analysis.
By following these guidelines and experimental protocols, researchers and drug development professionals can confidently assess the purity of their this compound, ensuring the quality and reliability of their work.
References
Quantitative NMR (qNMR) for the Assay of 4-Bromo-2,2-diphenylbutyric Acid: A Comparative Guide
In the quality control of pharmaceutical ingredients, the accurate determination of purity is critical. 4-Bromo-2,2-diphenylbutyric acid, a key intermediate and a known impurity in the synthesis of active pharmaceutical ingredients (APIs) like Loperamide, requires precise and reliable analytical methods for its quantification.[1] This guide provides a comparative overview of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), two common analytical techniques for the assay of this compound.
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method that allows for the direct measurement of an analyte's concentration in a sample.[2] The principle of qNMR is based on the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[2] By comparing the integral of the analyte's signal to that of a certified internal standard with known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[2][3] This makes qNMR a valuable tool in pharmaceutical analysis, offering a high degree of accuracy and precision.[4]
Comparison of Analytical Methods
The choice of analytical technique depends on the specific requirements of the analysis. While HPLC is a widely used and sensitive method, qNMR offers distinct advantages, particularly in its role as a primary ratio method of measurement.[5]
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Direct, primary method based on the molar concentration-proportional signal intensity.[2] | Comparative method based on separation and detection.[2] |
| Accuracy | High, provides an absolute purity value.[2] | High, but can be influenced by the response factors of impurities.[2] |
| Precision | Excellent, with a typically low relative standard deviation (RSD).[2][3] | Very good, with a low RSD.[2] |
| Selectivity | High, based on distinct resonance signals. Overlapping signals can present a challenge.[2] | High, dependent on chromatographic separation. |
| Reference Standard | Requires a certified internal standard of a different compound.[3] | Typically requires a reference standard of the analyte for assay. |
| Sample Throughput | Lower, especially when long relaxation delays are necessary for accurate quantification.[6] | Higher, with typical run times of 20-30 minutes per sample.[6] |
| Sample Preparation | Simple, involving accurate weighing and dissolution.[4] | Can be more complex, may require filtration. |
| Destructive | No, the sample can be recovered.[6] | Yes.[6] |
Experimental Workflows
Quantitative NMR (qNMR) Experimental Workflow
The following diagram illustrates the typical workflow for a qNMR assay.
qNMR Experimental Workflow Diagram
Experimental Protocols
Quantitative ¹H-NMR Spectroscopy Protocol
This protocol describes the determination of the purity of this compound using qNMR with an internal standard.
1. Materials and Reagents:
-
This compound (analyte)
-
Maleic acid (internal standard, certified reference material)
-
Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.05% v/v tetramethylsilane (TMS)
2. Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a vial.
-
Accurately weigh approximately 10 mg of maleic acid into the same vial.
-
Dissolve the mixture in 1.0 mL of DMSO-d₆.
-
Vortex the vial to ensure complete dissolution.
-
Transfer an appropriate amount of the solution into a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 500 MHz NMR Spectrometer
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of protons)
-
Acquisition Time: 4 s
-
Spectral Width: 20 ppm
4. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline correction of the resulting spectrum.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the aromatic protons are suitable. For maleic acid, the vinylic protons (δ ~6.3 ppm) can be used.[7]
5. Purity Calculation:
The purity of the analyte is calculated using the following formula:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_is / I_is) * (MW_analyte / MW_is) * (m_is / m_analyte) * Purity_is
Where:
-
I = Integral area of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the internal standard
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol provides a general method for the assay of this compound by HPLC-UV.
1. Materials and Reagents:
-
This compound (analyte and reference standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
3. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
4. Analysis:
-
Inject the standard solution multiple times to check for system suitability (e.g., retention time and peak area reproducibility).
-
Inject the sample solution.
-
The purity is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[2] For an assay, the peak area of the analyte in the sample is compared to the peak area of the reference standard.
Conclusion
Both qNMR and HPLC are powerful techniques for the quantitative analysis of this compound. While HPLC is a highly sensitive and established method for routine quality control, qNMR offers the significant advantage of being a primary method that can provide a direct and absolute measure of purity without the need for a specific reference standard of the analyte.[2][6] The choice between these methods will depend on the specific analytical needs, available instrumentation, and the stage of drug development. For comprehensive characterization and in cases where a certified reference standard of the analyte is not available, qNMR is a superior choice. For high-throughput screening and routine quality control with an established reference standard, HPLC remains a valuable tool.
References
- 1. This compound|CAS 37742-98-6 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. usp.org [usp.org]
- 6. benchchem.com [benchchem.com]
- 7. Development and Validation of a Quantitative NMR Method for the D...: Ingenta Connect [ingentaconnect.com]
Safety Operating Guide
Proper Disposal of 4-Bromo-2,2-diphenylbutyric Acid: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling chemical waste. This guide provides detailed, step-by-step procedures for the proper disposal of 4-Bromo-2,2-diphenylbutyric acid, a halogenated organic compound.
For the safety of all personnel and to maintain regulatory compliance, it is crucial to handle and dispose of this compound with the appropriate precautions. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Proper personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, should be worn at all times during handling and disposal. All procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, ensure that you are familiar with the safety data sheet (SDS) for this compound. In the event of a spill, it is critical to avoid generating dust and to use dry clean-up methods. Do not add water to the spill area, as this could enhance the risk of exposure and environmental contamination.
Step-by-Step Disposal Procedure
As a halogenated organic compound, this compound must be disposed of as hazardous waste. The primary and recommended method for its disposal is through controlled incineration by a licensed hazardous waste disposal company.[2] Under no circumstances should this chemical be mixed with regular laboratory trash or poured down the drain.[2][3][4]
-
Segregation: All waste containing this compound, which includes unused product, contaminated materials such as pipette tips and weighing paper, and any solutions, must be collected in a designated and clearly labeled hazardous waste container. This container should be specifically marked for "Halogenated Organic Waste."[2]
-
Container Labeling: The hazardous waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of any other components within the container, along with their approximate quantities.[2]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[2] Be sure to follow all institutional protocols for waste manifests and scheduling.
Decontamination of Empty Containers
Empty containers that previously held this compound are also considered hazardous waste and must be decontaminated before they can be disposed of as non-hazardous waste.[2]
-
Triple Rinse: The empty container should be rinsed three times with a suitable organic solvent in which this compound is soluble.
-
Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and added to your designated "Halogenated Organic Waste" container.[2]
-
Container Disposal: Once triple-rinsed, the container can typically be disposed of as non-hazardous laboratory glassware or plastic. However, it is essential to consult your institution's EHS guidelines for specific regulations regarding the disposal of decontaminated chemical containers.[2]
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C16H15BrO2 | [1][5] |
| Molecular Weight | 319.19 g/mol | [1][5] |
| Appearance | White to off-white crystalline powder | [6] |
| Solubility in Water | Sparingly soluble | [6] |
| Storage Temperature | Room temperature or refrigerated, in a cool, dry place | [5][6] |
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 4-Bromo-2,2-diphenylbutyric Acid
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Bromo-2,2-diphenylbutyric acid. Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 37742-98-6
-
Molecular Formula: C₁₆H₁₅BrO₂
Hazard Summary: this compound is a hazardous substance that requires careful handling. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation[1][2]. Prolonged or repeated exposure can lead to irritation of the eyes, skin, and respiratory tract[2].
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure through inhalation, skin, or eye contact.
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face | Chemical safety goggles and face shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over goggles, especially when there is a risk of splashing. |
| Hand | Chemical-resistant gloves | Double-gloving with nitrile gloves is recommended for incidental contact. For direct handling or risk of splash, heavy-duty gloves such as neoprene or butyl rubber should be used. Gloves must be changed immediately upon contamination. |
| Body | Chemical-resistant laboratory coat | A long-sleeved, fully buttoned lab coat is required. For procedures with a high risk of splashing, a chemical-resistant apron worn over the lab coat is advised. |
| Respiratory | NIOSH-approved respirator | All handling of the solid compound should be conducted in a certified chemical fume hood to avoid dust inhalation. If there is a risk of exceeding exposure limits, a respirator with an appropriate cartridge should be used. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure a certified and functioning chemical fume hood is available.
-
Designate a specific area within the fume hood for handling the compound to contain potential contamination.
-
Assemble all necessary equipment and reagents within the fume hood before introducing the chemical.
-
Locate the nearest emergency eyewash station and safety shower, ensuring they are unobstructed and operational.
2. Donning PPE:
-
Put on all required PPE as detailed in the table above before entering the designated handling area.
3. Handling the Compound:
-
Conduct all weighing and transferring of the solid this compound within the fume hood to minimize dust generation.
-
If preparing a solution, slowly add the solid to the solvent to prevent splashing.
-
Keep containers of the compound tightly sealed when not in use.
4. Post-Handling:
-
Decontaminate all surfaces within the fume hood that may have come into contact with the compound.
-
Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Collect all waste containing this compound, including unused product and contaminated consumables (e.g., pipette tips, gloves), in a dedicated and clearly labeled hazardous waste container designated for "Halogenated Organic Waste"[3].
-
Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream[3].
-
Disposal Method: As a halogenated organic compound, this compound must be disposed of as hazardous waste, typically through controlled incineration by a licensed hazardous waste disposal company[3]. Do not pour down the drain or mix with general laboratory waste[3].
-
Decontamination of Empty Containers: Empty containers must be treated as hazardous waste unless properly decontaminated.
-
Triple Rinse: Rinse the empty container three times with a suitable organic solvent in which the compound is soluble.
-
Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and added to the "Halogenated Organic Waste" container[3].
-
Container Disposal: After triple-rinsing, the container can typically be disposed of as non-hazardous laboratory glassware or plasticware, in accordance with your institution's guidelines[3].
-
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
